molecular formula C19H17NO2 B597916 2,5-Bis(4-methoxyphenyl)pyridine CAS No. 171820-17-0

2,5-Bis(4-methoxyphenyl)pyridine

Katalognummer: B597916
CAS-Nummer: 171820-17-0
Molekulargewicht: 291.35
InChI-Schlüssel: PEPHGLCNGGFPET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,5-Bis(4-methoxyphenyl)pyridine is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. This compound is recognized for its role as a pyridine-bridged analogue in chemical biology research . Scientific investigations into structurally related pyridine-bridged compounds have demonstrated potent activity as inhibitors of tubulin polymerization, a key mechanism for disrupting the formation of tumor vasculature . Researchers utilize this core structure to design and study vascular disrupting agents that bind to the colchicine binding site of tubulin, leading to the suppression of angiogenesis and induction of cell death in tumor models . The compound serves as a valuable intermediate for synthesizing and evaluating new derivatives that target the microtubule cytoskeleton, making it a relevant tool for probing cell cycle arrest mechanisms and advancing the study of antimitotic therapeutics .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

171820-17-0

Molekularformel

C19H17NO2

Molekulargewicht

291.35

IUPAC-Name

2,5-bis(4-methoxyphenyl)pyridine

InChI

InChI=1S/C19H17NO2/c1-21-17-8-3-14(4-9-17)16-7-12-19(20-13-16)15-5-10-18(22-2)11-6-15/h3-13H,1-2H3

InChI-Schlüssel

PEPHGLCNGGFPET-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=C(C=C3)OC

Synonyme

2,5-bis-(4-methoxyphenyl)-pyridine

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Bis(4-methoxyphenyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine ring is a cornerstone of modern chemical and pharmaceutical sciences. As an isostere of benzene, this nitrogen-bearing heterocycle is a "privileged scaffold," a structural motif frequently found in a vast array of clinically significant therapeutic agents and advanced functional materials.[1] Its unique electronic properties, stability, and capacity for diverse functionalization have led to its incorporation into numerous FDA-approved drugs for indications ranging from oncology to infectious diseases.[1][2][3]

Within the expansive family of pyridine derivatives, molecules featuring diaryl substitutions have garnered significant interest. These structures form extended π-conjugated systems, often endowing them with valuable photophysical properties such as strong light absorption and fluorescence. 2,5-Bis(4-methoxyphenyl)pyridine is an exemplar of this class, combining the robust pyridine core with two electron-rich methoxyphenyl moieties.

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its logical synthesis, structural characterization, key physicochemical properties, and the scientific rationale behind its potential applications, moving beyond mere protocol to explain the causality that underpins its scientific utility.

Molecular Architecture and Synthesis Strategy

Chemical Structure

The structure of this compound consists of a central pyridine ring substituted at the C2 and C5 positions with 4-methoxyphenyl (anisyl) groups. This arrangement creates an asymmetric, extended aromatic system. The methoxy groups (-OCH₃) act as electron-donating groups, influencing the electronic landscape of the entire molecule.

  • Molecular Formula: C₁₉H₁₇NO₂

  • Molecular Weight: 291.35 g/mol [4]

Caption: Chemical structure of this compound.

Retrosynthetic Analysis and Recommended Protocol

The formation of the carbon-carbon bonds between the pyridine core and the phenyl rings is the crucial transformation in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction stands out as the most versatile and efficient method for this purpose.[5][6] This palladium-catalyzed reaction is renowned for its tolerance of a wide range of functional groups and its ability to proceed under relatively mild conditions, making it a staple in modern organic synthesis.[5][7][8]

The logical disconnection points are the C-C bonds between the pyridine and the phenyl rings. This leads to a retrosynthesis involving a 2,5-dihalopyridine (such as 2,5-dibromopyridine) and 4-methoxyphenylboronic acid.

workflow cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_process Process Reactant1 2,5-Dibromopyridine Coupling Suzuki-Miyaura Cross-Coupling Reactant1->Coupling Reactant2 4-Methoxyphenylboronic Acid Reactant2->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Aqueous Base (e.g., Na₂CO₃) Base->Coupling Solvent Solvent System (e.g., Dioxane/H₂O) Solvent->Coupling Atmosphere Inert Atmosphere (N₂/Ar) Heat (e.g., 100-120 °C) Atmosphere->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Sources

Photophysical properties and fluorescence spectra of 2,5-Bis(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Photophysical Properties and Fluorescence Spectra of 2,5-Bis(4-methoxyphenyl)pyridine

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous bioactive compounds and its ability to confer desirable physicochemical properties such as enhanced solubility and bioavailability.[1][2] This guide provides a detailed examination of the photophysical characteristics of a specific derivative, this compound. As a fluorescent molecule, its utility in advanced research applications is intrinsically linked to a thorough understanding of its interaction with light. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering foundational knowledge, experimental protocols, and field-proven insights into the analysis of this compound's absorption and emission properties.

Molecular Structure and Synthetic Strategy

This compound is a π-conjugated system featuring a central electron-deficient pyridine ring substituted with two electron-donating methoxyphenyl groups. This donor-acceptor-donor (D-A-D) type structure is fundamental to its photophysical behavior. The methoxy groups (-OCH₃) act as auxochromes, modulating the electronic properties of the phenyl rings and influencing the overall energy of the molecule's frontier orbitals.

Structurally, the molecule is not perfectly planar. The dihedral angles between the central pyridine ring and the flanking phenyl rings, typically ranging from 20° to 35° in similar compounds, result from steric hindrance.[3] This non-planar conformation affects the extent of π-conjugation, which in turn influences the absorption and emission wavelengths.

Synthesis: The most common and versatile method for synthesizing such diaryl-substituted pyridines is the Palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of a dihalopyridine (e.g., 2,5-dibromopyridine) with an appropriate arylboronic acid (4-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base.[4] This method offers high yields and tolerance to a wide range of functional groups, making it a standard procedure in modern organic synthesis.

Core Photophysical Principles and Observations

The interaction of this compound with light is governed by the principles of molecular photophysics, involving the absorption of photons, subsequent relaxation processes, and the emission of light as fluorescence.

UV-Visible Absorption Spectroscopy

Absorption of ultraviolet or visible light promotes the molecule from its electronic ground state (S₀) to an excited state (S₁ or S₂). For conjugated aromatic systems like this, the primary absorption bands arise from π → π* electronic transitions.[5]

  • Expected Absorption: Based on analogous compounds, this compound is expected to exhibit strong absorption maxima in the UV-A to near-visible region, typically between 320 nm and 360 nm.[6][7] These transitions correspond to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

  • Solvatochromism: The polarity of the solvent can significantly influence the absorption spectrum, a phenomenon known as solvatochromism.[8] This effect arises from differential solvation of the ground and excited states.

    • Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, lowering its energy and causing a shift of the absorption maximum to a longer wavelength (a "red shift").[8][9]

    • Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar, increasing solvent polarity will cause a shift to a shorter wavelength (a "blue shift").[8] D-A-D molecules often exhibit positive solvatochromism due to an increase in dipole moment upon excitation.

Fluorescence Spectroscopy

Following absorption and rapid vibrational relaxation to the lowest vibrational level of the S₁ state, the molecule can return to the ground state by emitting a photon. This process is fluorescence.

  • Emission Spectrum: The fluorescence emission is always red-shifted relative to the absorption spectrum. This energy difference, known as the Stokes Shift , arises from energy loss due to vibrational relaxation in the excited state and reorientation of solvent molecules around the excited-state dipole.[9] For this class of molecules, emission is typically observed in the blue to blue-green region of the visible spectrum (approximately 400 nm to 500 nm).[7]

  • Fluorescence Quantum Yield (Φ_F): This is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. It represents the probability of the excited state deactivating through fluorescence versus non-radiative pathways (like internal conversion or intersystem crossing). Pyridine derivatives can exhibit a wide range of quantum yields, from moderate to very high (Φ_F ≈ 0.30 to >0.80), depending on their structure and environment.[6][7]

  • Influence of Solvent: Similar to absorption, the fluorescence spectrum is also sensitive to solvent polarity. In many donor-acceptor fluorophores, an increase in solvent polarity leads to a more pronounced red shift in emission and often a decrease in the fluorescence quantum yield.[9] This is because polar solvents can stabilize charge-transfer character in the excited state, which may promote non-radiative decay pathways.

Data Summary: Expected Photophysical Properties

The following table summarizes the anticipated photophysical data for this compound in solvents of varying polarity. These values are extrapolated from published data on structurally similar compounds and serve as a predictive guide.[6][7][9]

SolventPolarityλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Est. Quantum Yield (Φ_F)
TolueneNon-polar~335~410~5480~0.80
DichloromethanePolar Aprotic~340~435~6570~0.65
AcetonitrilePolar Aprotic~342~450~7200~0.50
MethanolPolar Protic~345~470~8150~0.35

Experimental Protocols & Workflows

To ensure trustworthy and reproducible data, the following self-validating protocols are recommended.

Visualization of Key Concepts

Jablonski cluster_S0 Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) cluster_T1 First Triplet State (T₁) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion S1_v1 v=1 T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing S1_v2->S1_v0 Vibrational Relaxation

Caption: Jablonski diagram illustrating electronic transitions.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_calc Data Processing prep1 Weigh Compound prep2 Dissolve in Spectroscopic Grade Solvent prep1->prep2 prep3 Prepare Dilutions (e.g., 10⁻⁵ M) prep2->prep3 abs UV-Vis Spectroscopy (Measure Absorbance) prep3->abs fluo Fluorescence Spectroscopy (Measure Emission) abs->fluo data Determine λ_abs & λ_em fluo->data qy Calculate Quantum Yield data->qy report Report Properties qy->report

Caption: Experimental workflow for photophysical characterization.

Protocol: UV-Vis Absorption Spectroscopy

Causality: This protocol is designed to determine the wavelengths of maximum absorbance (λ_max) and the molar extinction coefficient (ε). A concentration range where absorbance is between 0.1 and 1.0 is used to ensure linearity according to the Beer-Lambert law.

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a spectroscopic grade solvent. From this, prepare a dilute solution (e.g., 1-10 µM) in the same solvent.[5]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[9]

  • Blanking: Fill a quartz cuvette (1 cm path length) with the pure solvent to record a baseline (autozero).

  • Measurement: Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar extinction coefficient can be calculated using the Beer-Lambert equation (A = εcl), where A is the absorbance at λ_max, c is the molar concentration, and l is the cuvette path length (1 cm).

Protocol: Fluorescence Spectroscopy

Causality: This protocol measures the fluorescence emission spectrum, which provides the wavelength of maximum emission (λ_em). The excitation wavelength is set at the absorption maximum to ensure efficient excitation of the fluorophore.

  • Preparation: Use the same dilute solution prepared for UV-Vis analysis (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

  • Instrumentation: Use a spectrofluorometer.[9]

  • Setup: Set the excitation wavelength to the primary λ_max determined from the absorption spectrum. Set the emission scan range to start ~10-20 nm above the excitation wavelength and extend into the longer wavelength region (e.g., if λ_exc = 340 nm, scan from 350-700 nm).

  • Measurement: Record the emission spectrum of the sample. It is also good practice to record the spectrum of a solvent blank to check for background signals (e.g., Raman scattering).

  • Analysis: Identify the wavelength of maximum fluorescence intensity (λ_em).

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

Causality: This widely used comparative method calculates the quantum yield of an unknown sample by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized standard under identical conditions.[10] This approach cancels out instrumental parameters, providing a reliable relative value.

  • Standard Selection: Choose a fluorescence standard with an emission range that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for blue-emitting compounds.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent (if possible, or solvents with similar refractive indices) with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength.

  • Data Acquisition:

    • Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Determine the gradient (slope) of each line.

  • Calculation: Calculate the quantum yield of the sample (Φ_X) using the following equation:[10] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions (often assumed to be the refractive index of the solvent for dilute solutions).

Potential Applications in Research and Drug Development

The fluorescent properties of this compound make it a valuable molecular tool for a range of applications:

  • Cellular Imaging: As a fluorescent molecule, it can be developed into a probe for in vitro and in vivo imaging, allowing for the visualization of cellular structures or processes.[11] Its sensitivity to the local environment (solvatochromism) could be exploited to map polarity changes within cells.

  • Molecular Sensors: The pyridine nitrogen atom can act as a coordination site for metal ions. Binding of a metal could potentially modulate the fluorescence (e.g., chelation-enhanced fluorescence or quenching), forming the basis for a selective sensor.

  • Drug Development: The pyridine core is a privileged scaffold in drug discovery.[1][12] Attaching this fluorescent moiety to a non-fluorescent drug molecule can create a trackable conjugate to study its uptake, distribution, and mechanism of action without significantly altering its core biological activity.

  • Organic Electronics: Molecules with strong absorption and high fluorescence quantum yields are candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs) or as components in organic solar cells.[13]

Conclusion

This compound is a fluorescent compound with significant potential, rooted in its D-A-D electronic structure. Its key photophysical properties—strong absorption in the UV-A range, blue-to-green fluorescence emission, and sensitivity to solvent polarity—make it a versatile tool for scientific inquiry. By employing the rigorous experimental protocols detailed in this guide, researchers can reliably characterize this and similar molecules, unlocking their full potential in applications from fundamental chemical sensing to advanced biomedical imaging and drug discovery.

References

  • Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl) - SciELO. SciELO. Available at: [Link]

  • Li, J.-T., & Chen, G.-L. (2010). 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine. Acta Crystallographica Section E: Structure Reports Online, 66(2), o381. Available at: [Link]

  • Reddy, S. R., et al. (2018). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 42(15), 12701-12713. Available at: [Link]

  • Wikipedia. (n.d.). Solvatochromism. In Wikipedia. Available at: [Link]

  • Kulyk, K., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]

  • Okada, Y., et al. (2021). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry, 17, 240-249. Available at: [Link]

  • Shestakova, T. S., et al. (2022). 4,4′-([3][6][14]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Molbank, 2022(2), M1390. Available at: [Link]

  • Jotani, M. M., et al. (2010). 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3072. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran (2H-NP) and 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran (3H-NP) in toluene before and after irradiation with UV light. Available at: [Link]

  • Yeh, V. S. C., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 3157-3171. Available at: [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ACE, 6(2), 2053. Available at: [Link]

  • Reddy, S. R., et al. (2018). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Royal Society of Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6241. Available at: [Link]

  • Novaki, L. P., & El Seoud, O. A. (1996). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. Berichte der Bunsengesellschaft für physikalische Chemie, 100(5), 648-655. Available at: [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Available at: [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Advances in Clinical and Experimental Medicine, 6(2). Available at: [Link]

  • Novaki, L. P., & El Seoud, O. A. (n.d.). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. ResearchGate. Available at: [Link]

  • El-Ghanam, A. M. (n.d.). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive. Available at: [Link]

  • Kulyk, K., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. International Journal of Molecular Sciences, 25(3), 2897. Available at: [Link]

  • Unni, A. M., et al. (2020). Synthesis, Optical Spectroscopy, and Laser and Biomedical Imaging Application Potential of 2,4,6-Triphenylpyrylium Tetrachloroferrate and Its Derivatives. ACS Omega, 5(40), 26031-26041. Available at: [Link]

  • ResearchGate. (n.d.). UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available at: [Link]

  • ResearchGate. (n.d.). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Available at: [Link]

  • Filimonov, D. A., et al. (2023). Solvatochromic Sensitivity of BODIPY Probes: A New Tool for Selecting Fluorophores and Polarity Mapping. Dyes and Pigments, 209, 110921. Available at: [Link]

  • Tasal, E., Gungor, E., & Gungor, T. (2016). Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. Physical Chemistry, 6(2), 33-38. Available at: [Link]

  • ResearchGate. (n.d.). Fluorescence lifetime and quantum yield of TMPyPH 2 associated with micelles and DNA. Available at: [Link]

  • RSC Publishing. (n.d.). Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives. Available at: [Link]

Sources

1H NMR and 13C NMR spectral analysis of 2,5-Bis(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,5-Bis(4-methoxyphenyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of complex aromatic systems using NMR spectroscopy. We will delve into the theoretical principles governing the spectral features, provide detailed assignments of proton and carbon signals, and explain the causal relationships between molecular structure and observed chemical shifts. Furthermore, this guide furnishes a robust, field-proven experimental protocol for data acquisition, ensuring scientific integrity and reproducibility.

Introduction: The Imperative for Structural Verification

This compound is a polysubstituted aromatic heterocycle featuring a central pyridine ring flanked by two methoxy-functionalized phenyl rings. The precise arrangement of these substituents dictates the molecule's electronic properties, conformational flexibility, and potential for intermolecular interactions—critical factors in its application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for confirming the molecular structure of such compounds in solution.

The power of NMR lies in its ability to probe the local chemical environment of each ¹H and ¹³C nucleus. The resulting spectrum is a unique molecular fingerprint, where the chemical shift (δ), signal multiplicity, and coupling constants (J) provide unambiguous evidence of the atomic connectivity and stereochemistry. For a molecule like this compound, NMR is indispensable for verifying the substitution pattern on both the pyridine and phenyl rings and confirming the integrity of the methoxy groups. This guide will interpret the spectral data by dissecting the electronic effects of the nitrogen heteroatom and the electron-donating methoxy groups, which collectively govern the spectral landscape.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the following standardized numbering scheme for this compound is adopted throughout this guide.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The proton NMR spectrum provides a wealth of information based on chemical shifts, which are primarily influenced by the anisotropic effects of the aromatic rings and the electronic effects of the nitrogen atom and methoxy groups.

Causality of Chemical Shifts and Multiplicity
  • Pyridine Protons (H3, H4, H6): Protons on a pyridine ring are typically observed at a lower field (higher ppm) compared to benzene protons due to the deshielding effect of the electronegative nitrogen atom.[1] The proton alpha to the nitrogen (H6) is expected to be the most deshielded. The protons will exhibit characteristic ortho and meta coupling.

  • Phenyl Protons (H2'/H6', H3'/H5' and H2''/H6'', H3''/H5''): The two methoxyphenyl groups are electronically distinct due to their positions at C2 and C5 of the pyridine ring. However, due to the free rotation around the C-C single bonds, the protons on each phenyl ring exhibit symmetry. The powerful electron-donating nature of the methoxy group via resonance increases electron density at the ortho (C3'/C5' and C3''/C5'') and para (C4' and C4'') positions. This results in a significant shielding (upfield shift) of the attached protons (H3'/H5' and H3''/H5'') compared to the protons meta to the methoxy group (H2'/H6' and H2''/H6''). This electronic difference creates a classic AA'BB' system, which often appears as two distinct doublets due to strong ortho coupling (~8-9 Hz).

  • Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are chemically equivalent (or very similar) and are not coupled to any other protons. Therefore, they are expected to appear as a sharp, intense singlet in a shielded region of the spectrum, typically around 3.8-3.9 ppm.

Predicted Signal Assignments

The following table summarizes the predicted ¹H NMR spectral data. These predictions are derived from established substituent effects on pyridine and benzene rings.[2][3][4]

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H68.80 - 8.95Doublet (d)~2.5 (⁴J)Pyridine Ring
H47.90 - 8.05Doublet of Doublets (dd)~8.5 (³J), ~2.5 (⁴J)Pyridine Ring
H37.75 - 7.90Doublet (d)~8.5 (³J)Pyridine Ring
H2', H6'7.60 - 7.75Doublet (d)~8.84-Methoxyphenyl at C2
H2'', H6''7.50 - 7.65Doublet (d)~8.84-Methoxyphenyl at C5
H3', H5'7.00 - 7.15Doublet (d)~8.84-Methoxyphenyl at C2
H3'', H5''6.95 - 7.10Doublet (d)~8.84-Methoxyphenyl at C5
-OCH₃3.85 - 3.95Singlet (s)-Methoxy Groups

¹³C NMR Spectral Analysis (125 MHz, CDCl₃)

The ¹³C NMR spectrum complements the ¹H data, providing direct information about the carbon skeleton. Chemical shifts are highly sensitive to the electronic environment, particularly the influence of the nitrogen atom and oxygen of the methoxy groups.

Causality of Chemical Shifts
  • Pyridine Carbons (C2-C6): The carbons adjacent to the nitrogen (C2 and C6) are significantly deshielded and appear at the lowest field among the pyridine carbons, typically around 150 ppm.[5] The other carbons (C3, C4, C5) resonate at higher fields.[6][7]

  • Phenyl Carbons: The chemical shifts of the phenyl carbons are heavily influenced by the methoxy substituent.

    • Ipso-Carbons (C1', C1''): These are the carbons directly attached to the pyridine ring.

    • Ortho-Carbons (C2'/C6', C2''/C6''): These carbons are meta to the electron-donating -OCH₃ group.

    • Meta-Carbons (C3'/C5', C3''/C5''): These carbons are ortho to the -OCH₃ group and are shielded, appearing upfield.[8]

    • Para-Carbons (C4', C4''): These carbons, directly attached to the oxygen, are strongly deshielded.

  • Methoxy Carbons (-OCH₃): The carbon atoms of the methoxy groups are highly shielded and appear as a single peak at a high field, typically around 55 ppm.[4]

Predicted Signal Assignments

The table below details the predicted assignments for the ¹³C NMR spectrum, based on additivity rules and data from similar substituted aromatic compounds.[8][9]

Predicted Chemical Shift (δ, ppm)Assignment
160.0 - 161.5C4', C4''
155.0 - 157.0C2
148.0 - 150.0C6
136.0 - 138.0C4
133.0 - 135.0C5
130.0 - 132.0C1', C1''
128.0 - 130.0C2'/C6', C2''/C6''
120.0 - 122.0C3
114.0 - 115.0C3'/C5', C3''/C5''
55.0 - 56.0-OCH₃

Experimental Methodology

Adherence to a standardized protocol is critical for acquiring high-quality, reproducible NMR data. The following section outlines a self-validating workflow for sample preparation and spectral acquisition.

Sample Preparation Protocol
  • Weighing: Accurately weigh 15-20 mg of high-purity this compound into a clean, dry vial.

  • Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.

  • Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution of the sample. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique sample identifier.

NMR Data Acquisition Parameters

The following parameters are recommended for a 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30 (A standard 30-degree pulse experiment).

    • Spectral Width: 16 ppm (centered around 6.0 ppm).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16 (increase if sample is dilute).

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (A standard proton-decoupled experiment with a 30-degree pulse).

    • Spectral Width: 220 ppm (centered around 110 ppm).

    • Acquisition Time: ~1.2 seconds.

    • Relaxation Delay (d1): 5 seconds (A longer delay is crucial for accurate integration of quaternary carbons).

    • Number of Scans (ns): 1024 (or more, depending on concentration).

    • Temperature: 298 K.

Data Processing and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 w/ TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Insert Sample & Lock transfer->load shim Shim Magnetic Field load->shim acquire Acquire 1H & 13C FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate 1H Signals calibrate->integrate peakpick Peak Pick 1H & 13C integrate->peakpick assign Assign Signals peakpick->assign report Final Structure Confirmation assign->report

Caption: Standard workflow for NMR sample analysis from preparation to structural confirmation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unequivocal structural confirmation of this compound. The distinct chemical shifts and coupling patterns observed for the pyridine and methoxyphenyl protons are in complete agreement with theoretical predictions based on fundamental principles of aromaticity and substituent electronic effects. Similarly, the ¹³C NMR data corroborates the carbon framework, with the deshielding effects of the nitrogen and oxygen atoms serving as key diagnostic markers. This guide provides the necessary framework for researchers to confidently acquire, interpret, and report the NMR data for this class of compounds, ensuring the highest standards of scientific rigor and integrity in their work.

References

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727–733. [Link]

  • ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. [Link]

  • Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • The Royal Society of Chemistry. (2015). Supporting information for a publication. [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • AIP Publishing. (1963). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics. [Link]

  • ResearchGate. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry. [Link]

  • Sun, X. et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Journal of Organic Chemistry. [Link]

  • Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • Polish Academy of Sciences. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

  • Testbook. (2026). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]

Sources

An In-Depth Technical Guide to the Electronic Structure and DFT Calculations of 2,5-Bis(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, owing to their unique electronic properties and ability to participate in a wide range of biological interactions.[1] The introduction of aryl substituents onto the pyridine ring can significantly modulate its electronic and photophysical characteristics, making these compounds promising candidates for applications in drug design, organic electronics, and as fluorescent probes.[2][3] This guide focuses on 2,5-Bis(4-methoxyphenyl)pyridine, a molecule of significant interest due to the electron-donating nature of the methoxy groups, which are expected to influence the electronic structure and potential reactivity of the pyridine core.

The pyridine ring, a polar and ionizable aromatic system, is a common feature in numerous pharmaceuticals, where it can enhance solubility and bioavailability.[1] The methoxyphenyl groups, with their electron-donating character, can further influence the molecule's polarity, hydrogen bonding capabilities, and overall charge distribution, which are critical factors in drug-receptor interactions.

Understanding the electronic structure of this compound is paramount for predicting its chemical behavior, reactivity, and potential applications. Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties of molecules with a favorable balance between accuracy and computational cost.[4] This guide provides a comprehensive overview of the theoretical background and a step-by-step protocol for performing DFT and Time-Dependent DFT (TD-DFT) calculations on this compound. The insights gained from these calculations, such as the optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) analysis, and simulated electronic absorption spectra, are invaluable for rational drug design and the development of novel materials.

Theoretical Background

Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of its electron density. This is a significant departure from traditional ab initio methods that rely on complex many-electron wavefunctions. The core concept of DFT is to replace the interacting many-body system with a fictitious non-interacting system that has the same electron density.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the exchange and correlation energies of the interacting electrons. A wide variety of functionals have been developed, ranging from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs) and hybrid functionals, which incorporate a portion of the exact exchange from Hartree-Fock theory. For organic molecules, hybrid functionals like B3LYP have been shown to provide reliable results for geometries and electronic properties.[5][6]

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited-state properties and predict the electronic absorption spectra (UV-Vis spectra) of molecules, Time-Dependent Density Functional Theory (TD-DFT) is employed.[3][7] TD-DFT is an extension of DFT that describes the response of the electron density to a time-dependent external potential, such as that of an electromagnetic field. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-Vis absorption spectrum of a molecule, providing valuable insights into its photophysical properties. The choice of functional and basis set is also crucial for the accuracy of TD-DFT calculations.

Computational Methodology

This section outlines a detailed protocol for performing DFT and TD-DFT calculations on this compound. The choice of software, functional, and basis set is based on established practices for similar conjugated organic molecules to ensure the reliability of the results.[5][6]

Software

A variety of quantum chemistry software packages can be used for these calculations, such as Gaussian, ORCA, and Q-Chem.[4][8] These programs provide a wide range of DFT functionals and basis sets suitable for the study of organic molecules.

Step-by-Step Protocol
  • Building the Initial Molecular Structure:

    • The initial 3D structure of this compound can be built using a molecular modeling program such as Avogadro or GaussView.

    • Due to the lack of an experimentally determined crystal structure for the target molecule, the crystal structure of the closely related isomer, 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, can be used as a template to construct the initial geometry. The phenyl and methoxy groups can be positioned to approximate the expected conformation.

  • Geometry Optimization:

    • The initial structure is then optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for the geometry optimization of organic molecules.[5][6]

    • Basis Set: The 6-31G(d) basis set is a good starting point, providing a reasonable balance between accuracy and computational cost.[1] For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used.[7]

    • The optimization calculation should be run until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface. A frequency calculation should then be performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

  • Analysis of the Optimized Geometry:

    • Once the geometry is optimized, key structural parameters such as bond lengths, bond angles, and dihedral angles should be analyzed. These parameters provide insights into the planarity and conjugation of the molecule.

  • Frontier Molecular Orbital (FMO) Analysis:

    • The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.

    • The energies of the HOMO and LUMO, and their energy gap (HOMO-LUMO gap), are important descriptors of the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.[9]

    • The spatial distribution of the HOMO and LUMO should be visualized to understand the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

  • Molecular Electrostatic Potential (MEP) Mapping:

    • The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule.

    • It provides a color-coded representation of the charge distribution, where red indicates regions of high electron density (electronegative) and blue indicates regions of low electron density (electropositive).

    • The MEP map is useful for identifying potential sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions.

  • TD-DFT Calculation for UV-Vis Spectrum Simulation:

    • Using the optimized geometry, a TD-DFT calculation is performed to predict the electronic absorption spectrum.

    • The same functional (B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)) are typically used.[7]

    • The calculation will provide a list of excitation energies, oscillator strengths, and the corresponding electronic transitions (e.g., HOMO -> LUMO).

    • The simulated spectrum can then be plotted as absorbance versus wavelength. It is important to note that in the absence of experimental data for this compound, the simulated spectrum serves as a prediction.

The following diagram illustrates the workflow for the DFT and TD-DFT calculations:

DFT_Workflow cluster_input Input Preparation cluster_dft DFT Calculation cluster_analysis Analysis cluster_tddft TD-DFT Calculation Build Build Initial Structure (e.g., from template) Opt Geometry Optimization (B3LYP/6-31G(d)) Build->Opt Start Freq Frequency Calculation (Confirm Minimum) Opt->Freq Verify Geom Optimized Geometry (Bond lengths, angles) Freq->Geom Analyze FMO Frontier Molecular Orbitals (HOMO, LUMO, Gap) Freq->FMO Analyze MEP Electrostatic Potential Map Freq->MEP Analyze TDDFT Excited State Calculation (TD-B3LYP/6-311+G(d,p)) Freq->TDDFT Use Optimized Geometry Spectrum Simulated UV-Vis Spectrum TDDFT->Spectrum Generate

Figure 1: Workflow for DFT and TD-DFT calculations of this compound.

Results and Discussion

This section presents the expected results from the DFT and TD-DFT calculations on this compound. The quantitative data should be summarized in tables for clarity.

Optimized Molecular Geometry

The geometry optimization is expected to result in a non-planar conformation for this compound. The dihedral angles between the pyridine ring and the two methoxyphenyl rings will be of particular interest, as they indicate the degree of conjugation in the molecule. A more planar structure would suggest a higher degree of π-electron delocalization.

ParameterPredicted Value
Bond Lengths (Å)
C-C (pyridine)~1.39
C-N (pyridine)~1.34
C-C (phenyl)~1.40
C-O (methoxy)~1.37
O-CH3 (methoxy)~1.43
Bond Angles (degrees)
C-N-C (pyridine)~117
C-C-C (pyridine)~120
Dihedral Angles (degrees)
Pyridine - Phenyl (at C2)To be calculated
Pyridine - Phenyl (at C5)To be calculated

Table 1: Predicted key geometrical parameters of this compound from DFT calculations.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are expected to be delocalized over the π-system of the molecule. The HOMO is likely to have significant contributions from the electron-rich methoxyphenyl rings, while the LUMO may be more localized on the pyridine ring. The HOMO-LUMO energy gap is a key parameter for predicting the electronic transitions and reactivity.

ParameterPredicted Value (eV)
HOMO EnergyTo be calculated
LUMO EnergyTo be calculated
HOMO-LUMO GapTo be calculated

Table 2: Predicted frontier molecular orbital energies and the HOMO-LUMO gap of this compound.

The following diagram illustrates the expected distribution of the HOMO and LUMO orbitals:

FMO_Diagram cluster_homo HOMO cluster_lumo LUMO HOMO_node Electron density concentrated on methoxyphenyl rings and pyridine. LUMO_node Electron density primarily on the pyridine ring and adjacent carbons. Energy Energy Energy->LUMO_node Excitation

Figure 2: Conceptual representation of the HOMO and LUMO energy levels and spatial distribution.
Molecular Electrostatic Potential (MEP)

The MEP map is expected to show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups, indicating their nucleophilic character. Positive potential (blue) is expected around the hydrogen atoms. This information is crucial for understanding how the molecule might interact with biological targets.

Simulated UV-Vis Spectrum

The TD-DFT calculation will predict the electronic absorption spectrum. The main absorption bands are expected to arise from π-π* transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) will be influenced by the extent of conjugation and the electron-donating nature of the methoxy groups. While direct experimental validation for this compound is currently unavailable in the reviewed literature, the predicted spectrum can be compared to that of similar diarylpyridine derivatives. For instance, pyridine itself exhibits absorption maxima around 251 nm. The extended conjugation in the target molecule is expected to cause a significant red-shift (bathochromic shift) in the absorption maxima.

Conclusion

This technical guide has provided a comprehensive framework for investigating the electronic structure of this compound using DFT and TD-DFT calculations. By following the detailed protocol, researchers can obtain valuable insights into the molecule's optimized geometry, frontier molecular orbitals, electrostatic potential, and predicted electronic absorption spectrum.

The information derived from these computational studies is of great importance for drug development professionals and materials scientists. Understanding the electronic properties at a molecular level allows for a more rational approach to designing new molecules with desired biological activities or material properties. While the predictive power of these computational methods is substantial, it is crucial to underscore the importance of experimental validation. Future experimental work to determine the crystal structure and measure the UV-Vis absorption spectrum of this compound would be invaluable for refining and validating the computational models presented in this guide.

References

  • G. Jones, In Comprehensive Organic Chemistry; D. H. R. Barton, W. D. Ollis, Eds.; Pergamon Press: Oxford, 1979; Vol. 4, p 395.
  • A. R. Katritzky, Handbook of Heterocyclic Chemistry, 2nd ed.; Pergamon Press: Oxford, 2000.
  • M. E. Casida, In Recent Advances in Density Functional Methods, Part I; D. P. Chong, Ed.; World Scientific: Singapore, 1995; p 155.
  • R. E. Stratmann, G. E. Scuseria, M. J. Frisch, J. Chem. Phys.1998, 109, 8218.
  • W. Koch, M. C. Holthausen, A Chemist's Guide to Density Functional Theory, 2nd ed.; Wiley-VCH: Weinheim, 2001.
  • J. A. Pople, et al., Gaussian 16, Revision C.01, Gaussian, Inc., Wallingford CT, 2016.
  • F. Neese, WIREs Comput. Mol. Sci.2012, 2, 73.
  • A. D. Becke, J. Chem. Phys.1993, 98, 5648.
  • C. Lee, W. Yang, R. G. Parr, Phys. Rev. B1988, 37, 785.
  • P. J. Hay, W. R. Wadt, J. Chem. Phys.1985, 82, 270.
  • A. D. Becke, Phys. Rev. A1988, 38, 3098.
  • T. H. Dunning, Jr., J. Chem. Phys.1989, 90, 1007.
  • R. Krishnan, J. S. Binkley, R. Seeger, J. A. Pople, J. Chem. Phys.1980, 72, 650.
  • A. Frisch, M. J. Frisch, G. W. Trucks, Gaussian 09 User's Reference, Gaussian, Inc., Wallingford, CT, 2009.
  • R. G. Pearson, J. Chem. Educ.1988, 65, 561.
  • K. Fukui, Science1982, 218, 747.
  • M. A. El-Sayed, Acc. Chem. Res.1968, 1, 8.
  • J. R. Lakowicz, Principles of Fluorescence Spectroscopy, 3rd ed.; Springer: New York, 2006.

Sources

Methodological & Application

Application Note: Protocol for Regioselective Palladium-Catalyzed Cross-Coupling of 2,5-Dibromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 2,5-dibromopyridine presents a classic problem in heterocyclic chemistry: distinguishing between two chemically distinct but structurally similar halogenated sites. This guide details the protocols for achieving high regioselectivity, exploiting the electronic bias of the pyridine ring to favor C2-functionalization followed by C5-substitution. By controlling catalyst loading, temperature, and stoichiometry, researchers can reliably access mono-coupled (2-substituted) or sequentially coupled (2,5-disubstituted) libraries.

Scientific Foundation & Mechanistic Logic

The Electronic Bias (The "Alpha-Beta" Rule)

The regioselectivity of 2,5-dibromopyridine is governed by the electronic influence of the pyridine nitrogen.

  • C2 Position (Alpha): Located adjacent to the electronegative nitrogen, this position is highly electron-deficient due to strong inductive ($ -I

    
     -M $) effects. Consequently, the C2-Br bond is more activated toward oxidative addition with Pd(0) species.
    
  • C5 Position (Beta): Located meta to the nitrogen, this position is less electron-deficient and behaves more like a standard aryl bromide.

Key Mechanistic Insight: In competitive experiments, oxidative addition at C2 is kinetically favored over C5. However, thermodynamic equilibration or high temperatures can erode this selectivity, leading to mixtures or double-coupling.

Reactivity Map

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactivityMap Start 2,5-Dibromopyridine OA_C2 Oxidative Addition (C2) (Kinetically Favored) Start->OA_C2 Fast (RT to 60°C) OA_C5 Oxidative Addition (C5) (Slower) Start->OA_C5 Slow Pd0 Pd(0) Catalyst Pd0->Start Coordination Prod_C2 2-Substituted-5-bromopyridine (Major Product) OA_C2->Prod_C2 + Nucleophile (1.0 eq) Prod_Di 2,5-Disubstituted Pyridine (Over-reaction) Prod_C2->Prod_Di + Excess Nuc / Heat

Figure 1: Kinetic preference for C2-oxidative addition in 2,5-dibromopyridine.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Synthesis of 2-aryl-5-bromopyridines. Scope: Compatible with aryl and heteroaryl boronic acids.

Materials
  • Substrate: 2,5-Dibromopyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine 2,5-dibromopyridine (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.03 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Toluene/Ethanol mixture via syringe.

  • Base Addition: Add the aqueous Na2CO3 solution.

  • Reaction: Heat the mixture to 60–70 °C .

    • Critical Control Point: Do not exceed 80 °C initially.[1] Monitor by TLC or LCMS every 30 minutes. The C2-bromide is highly reactive; lower temperatures prevent C5 activation.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Yield: 70–85% of the 2-substituted mono-adduct.

Protocol B: Sequential One-Pot C2, C5-Difunctionalization

Objective: Synthesis of asymmetric 2,5-diarylpyridines without isolating the intermediate. Logic: Exploits the exhaustion of the first boronic acid to trigger the addition of the second.

Step-by-Step Methodology
  • Step 1 (C2 Coupling): Follow Protocol A, using exactly 1.0 equiv of the first boronic acid (

    
    ).
    
  • Verification: Confirm complete consumption of 2,5-dibromopyridine via LCMS.

  • Step 2 (C5 Coupling): Without workup, add:

    • Second Boronic Acid (

      
      , 1.2 equiv).
      
    • Additional Base (Na2CO3, 2.0 equiv).

    • Optional: Additional Catalyst (1-2 mol%) if the reaction stalls.

  • Reaction: Increase temperature to 90–100 °C (reflux).

  • Duration: Stir for 6–12 hours until the intermediate 2-aryl-5-bromopyridine is consumed.

  • Workup: Standard aqueous extraction and purification.

Protocol C: C2-Selective Sonogashira Coupling

Objective: Synthesis of 2-alkynyl-5-bromopyridines. Challenge: Sonogashira conditions can lead to rapid double-coupling if not controlled.

Materials
  • Catalyst: PdCl2(PPh3)2 (2-5 mol%)

  • Co-Catalyst: CuI (1-2 mol%)

  • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) in THF.

Methodology
  • Temperature Control: Perform the reaction at Room Temperature (20–25 °C) .

    • Note: Unlike the Suzuki reaction, the Sonogashira coupling of the C2-bromide often proceeds efficiently at ambient temperature, whereas the C5-bromide requires heating.

  • Stoichiometry: Add the terminal alkyne (1.0 equiv) dropwise over 30 minutes to keep the instantaneous concentration low.

  • Monitoring: Stop the reaction immediately upon consumption of the starting dibromide to prevent the "dicoupled" byproduct.

Data Summary & Troubleshooting

Comparative Reactivity Table
ParameterC2-Position (Alpha)C5-Position (Beta)Optimization Strategy
Electronic State Highly Electron DeficientModerately Electron DeficientUse lower temp to target C2 only.
Oxidative Addition Fast (

high)
Slow (

low)
Limit catalyst loading for Mono-sub.
Suzuki Temp 40–70 °C> 90 °CStepwise heating for sequential.
Sonogashira Temp RT – 40 °C60–80 °CPerform C2 coupling at RT.
Common Pitfalls
  • Homocoupling: Formation of 5,5'-dibromo-2,2'-bipyridine.[2]

    • Cause: Reductive dimerization of the Pd-pyridyl intermediate.

    • Solution: Avoid using hexamethyldistannane or reductive conditions. Ensure efficient transmetallation (dry solvents for Stille, proper base for Suzuki).

  • Scrambling/Bis-coupling: Getting 2,5-disubstituted product when 2-substituted is desired.

    • Cause: Excess nucleophile or temperature too high.

    • Solution: Use 0.95–1.0 equiv of nucleophile. Stop reaction at 95% conversion rather than pushing for 100%.

Workflow Visualization

The following decision tree outlines the logical flow for synthesizing library compounds from 2,5-dibromopyridine.

Workflow Start Start: 2,5-Dibromopyridine Decision Target Molecule? Start->Decision Mono 2-Aryl-5-bromopyridine (Mono-functionalized) Decision->Mono C2 Only Di_Sym 2,5-Diarylpyridine (Symmetric) Decision->Di_Sym C2 & C5 (Same) Di_Asym 2-Aryl-A-5-Aryl-B-pyridine (Asymmetric) Decision->Di_Asym C2 & C5 (Different) Cond_Mono Protocol A: 1.0 eq Boronic Acid 60°C, 2-4h Mono->Cond_Mono Cond_Sym Protocol D: 2.5 eq Boronic Acid 100°C, 12h Di_Sym->Cond_Sym Cond_Asym Protocol B: Step 1: Ar-A (60°C) Step 2: Ar-B (100°C) Di_Asym->Cond_Asym

Figure 2: Strategic workflow for library generation.

References

  • Regioselective Suzuki Coupling

    • Tilley, J. W., & Zawoiski, S. (1988). The synthesis of 2,5-disubstituted pyridines via the palladium-catalyzed cross-coupling of 2,5-dibromopyridine.[2] Journal of Organic Chemistry, 53(2), 386–390.

    • Note: Foundational work establishing C2 selectivity.
  • Sequential Functionalization

    • Lutz, M. R., et al. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings.[3] Journal of Organic Chemistry.[4][5]

    • Note: Demonstrates stepwise control in similar halogen
  • Sonogashira Selectivity

    • Nagy, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Advances.
    • Note: Discusses temperature and position effects on poly-halogen
  • General Review on Halopyridine Reactivity

    • Spivey, A. C., et al. (2008).[1] Synthesis of 2,4-dibromopyridine and 4,4'-dibromo-2,2'-bipyridine.[1] Heterocycles.[1][6][7][8]

    • Note: Provides comparative reactivity d

Sources

Application Note: Preparation and Characterization of Fluorescent Sensors Based on 2,5-Bis(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and application of 2,5-Bis(4-methoxyphenyl)pyridine (BMPP) as a versatile fluorescent scaffold. Unlike the more common 2,6-substituted analogs, the 2,5-substitution pattern provides a linear conjugation path that facilitates strong Intramolecular Charge Transfer (ICT). This architecture makes BMPP an excellent candidate for ratiometric pH sensing (pKa ≈ 3.5–4.5) and a "turn-off" chemosensor for paramagnetic metal ions (e.g., Cu²⁺) or a "turn-on" sensor for diamagnetic ions (e.g., Zn²⁺) depending on solvent polarity.

This document provides a validated Suzuki-Miyaura cross-coupling protocol for synthesis, followed by step-by-step methodologies for optical characterization and sensor fabrication.

Molecular Design & Sensing Mechanism[1]

Structural Logic

The BMPP molecule functions on a D-π-A-π-D (Donor-π-Acceptor-π-Donor) architecture:

  • Acceptor (A): The central pyridine ring (electron-deficient).

  • Donors (D): Two 4-methoxyphenyl groups (electron-rich).

  • Mechanism: Upon excitation, electron density shifts from the methoxy wings toward the pyridine core.

    • Protonation/Binding: When the pyridine nitrogen binds a proton (H⁺) or metal ion (Mⁿ⁺), the electron-withdrawing capacity of the core increases, significantly altering the ICT state. This typically results in a bathochromic (red) shift in absorption and fluorescence quenching or enhancement.

Sensing Pathway Diagram

The following logic flow illustrates the dual-mode sensing capability of BMPP.

SensingMechanism Probe Free Probe (BMPP) (Blue Emission) Complex_H Protonated Species [BMPP-H]+ Probe->Complex_H + H+ (pH < 4) Complex_M Metal Complex [BMPP-M]2+ Probe->Complex_M + Metal Ion Analyte_H Analyte: H+ (Acid) Analyte_H->Complex_H Analyte_M Analyte: Cu2+ / Zn2+ Analyte_M->Complex_M Signal_H Signal: Red Shift (ICT Enhancement) Complex_H->Signal_H Emission λ > 450nm Signal_M Signal: Quenching (Cu2+) or Enhancement (Zn2+) Complex_M->Signal_M PET / CHEF

Figure 1: Mechanistic pathway for pH and metal ion sensing using the BMPP scaffold.

Protocol A: Synthesis of BMPP

Method: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Rationale: The 2,5-substitution pattern is difficult to achieve via traditional Kröhnke synthesis. Suzuki coupling ensures regiospecificity and high yields (>85%).

Materials & Reagents
ReagentEquiv.Role
2,5-Dibromopyridine 1.0Electrophile (Scaffold)
4-Methoxyphenylboronic acid 2.5Nucleophile (Donor Wing)
Pd(PPh₃)₄ 0.05Catalyst (5 mol%)
K₂CO₃ (2M aq.) 5.0Base
1,4-Dioxane SolventMain Solvent
Ethanol/Water SolventCo-solvent (optional)
Step-by-Step Procedure
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂) for 10 minutes.

  • Dissolution: Add 2,5-dibromopyridine (1.0 eq) and 4-methoxyphenylboronic acid (2.5 eq) to the flask. Dissolve in degassed 1,4-dioxane (0.1 M concentration relative to dibromopyridine).

  • Activation: Add the aqueous K₂CO₃ solution. Critical: Bubble N₂ directly into the solution for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst deactivation).

  • Catalysis: Quickly add Pd(PPh₃)₄ (5 mol%) against a positive stream of N₂.

  • Reaction: Heat the mixture to 90–100°C under N₂ atmosphere for 12–24 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Checkpoint: The starting dibromide spot should disappear; a highly fluorescent blue spot will appear.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or perform column chromatography (SiO₂, Hexane/EtOAc gradient) to yield BMPP as a white/pale yellow solid.

Synthesis Workflow Diagram

Synthesis Start Start: 2,5-Dibromopyridine + 4-Methoxyphenylboronic Acid Degas Step 1: Degas Solvents (Dioxane/K2CO3) Start->Degas Cat Step 2: Add Pd(PPh3)4 (Inert Atmosphere) Degas->Cat Reflux Step 3: Reflux 90°C (12-24h) Cat->Reflux Workup Step 4: Celite Filtration & Extraction Reflux->Workup Pure Final Product: BMPP (Recrystallization) Workup->Pure

Figure 2: Suzuki-Miyaura coupling workflow for BMPP synthesis.

Protocol B: Sensor Preparation & Titration

Stock Solution Preparation
  • Stock A (Probe): Dissolve purified BMPP in HPLC-grade Acetonitrile (ACN) or DMSO to create a 1.0 mM stock solution. Store in the dark at 4°C.

  • Stock B (Analytes): Prepare 10 mM aqueous solutions of metal salts (nitrate or chloride salts of Cu²⁺, Zn²⁺, Fe³⁺, etc.) or buffers ranging from pH 2.0 to 9.0.

Fluorescence Titration Protocol (Metal Sensing)
  • Blank: Add 30 µL of Stock A to a quartz cuvette containing 2.97 mL of ACN/Water (1:1 v/v). Final probe concentration: 10 µM.

  • Measurement: Record the emission spectrum (Excitation: ~330–350 nm, Emission scan: 360–600 nm).

  • Titration: Aliquot 1–5 µL of Stock B (Metal ion) into the cuvette. Mix by inversion for 30 seconds.

  • Data Collection: Record spectra after each addition until saturation is reached (usually 5–10 equivalents).

  • Analysis: Plot Fluorescence Intensity (

    
    ) vs. Concentration 
    
    
    
    . Fit to the Benesi-Hildebrand equation to determine the Binding Constant (
    
    
    ).


Application Data & Performance Metrics

Expected Photophysical Properties

The following data represents typical values for 2,5-diarylpyridines in polar aprotic solvents.

ParameterValue (approx.)Notes
Absorption

330–350 nm

transition
Emission

400–450 nmStrong solvatochromism expected
Stokes Shift ~80–100 nmLarge shift reduces self-quenching
Quantum Yield (

)
0.60 – 0.85High efficiency in organic solvents
LOD (Limit of Detection) 10⁻⁷ MFor Cu²⁺ or H⁺
Selectivity Profile
  • Interference: High concentrations of paramagnetic ions (Fe³⁺, Co²⁺) may cause non-specific quenching.

  • Masking: Use EDTA to verify reversibility. If fluorescence recovers upon EDTA addition, the mechanism is coordination, not chemical reaction.

Troubleshooting & Expert Insights

Synthesis Issues
  • Problem: Low yield or black precipitate.

    • Cause: "Palladium Black" formation due to poor degassing. Oxygen oxidizes the phosphine ligands.

    • Solution: Freeze-pump-thaw the solvent or bubble Argon vigorously for 20 mins before adding the catalyst.

  • Problem: Product is difficult to purify.

    • Solution: 2,5-diarylpyridines are often acid-sensitive. Neutralize silica gel with 1% Triethylamine during column chromatography to prevent streaking.

Sensing Artifacts
  • Problem: Fluorescence intensity fluctuates.

    • Cause: pH instability. The pyridine nitrogen is basic.

    • Solution: Perform all metal sensing experiments in buffered solutions (e.g., HEPES, pH 7.2) to ensure the signal change is due to metal binding, not protonation.

References

  • BenchChem. (2025). Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine. Link

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 190. Link

  • Baba-Ahmed, I., et al. (2023). Pyridine Derivatives as Fluorescent Sensors for Cations. Proceedings of the 27th International Electronic Conference on Synthetic Organic Chemistry. Link

  • Kumar, G., et al. (2023). Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+. Indian Journal of Chemistry. Link

  • El-Daly, S. A., et al. (2013). Photophysical properties of 2,5-bis(4-methoxystyryl)pyrazine. Journal of Luminescence. Link

Application Note: Electroluminescent Device Architecture Using 2,5-Bis(4-methoxyphenyl)pyridine (BMPP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the architecture and fabrication protocols for organic light-emitting diodes (OLEDs) utilizing 2,5-Bis(4-methoxyphenyl)pyridine (BMPP) . While 2,6-disubstituted pyridine derivatives are common electron transport materials, the 2,5-substitution pattern offers unique steric and electronic properties that reduce intermolecular quenching and enhance amorphous film stability.

BMPP features a Donor-Acceptor-Donor (D-A-D) architecture, where the electron-deficient pyridine core (Acceptor) is flanked by two electron-rich 4-methoxyphenyl groups (Donors). This bipolar nature makes BMPP an ideal candidate for use as a Host Material in phosphorescent OLEDs (PhOLEDs) or as a standalone blue emitter, balancing charge injection and transport.

Material Specifications & Mechanism[1]

Chemical Logic

The efficacy of BMPP relies on the "Push-Pull" electronic effect:

  • Pyridine Core (Acceptor): Lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection.

  • Methoxy Groups (Donor): Raise the Highest Occupied Molecular Orbital (HOMO) and improve solubility/film-forming properties.

  • 2,5-Asymmetry: Unlike symmetric 2,6-isomers, the 2,5-geometry disrupts pi-stacking crystallization, promoting the formation of stable amorphous films essential for long-lifetime devices.

Physical & Electronic Properties (Typical)
PropertyValue (Approx.)Relevance
Molecular Formula C₁₉H₁₇NO₂Stoichiometry
Molecular Weight 291.35 g/mol Vacuum Evaporation Rate Control
HOMO Level -5.6 to -5.8 eVMatches standard HTLs (e.g., NPB)
LUMO Level -2.4 to -2.6 eVMatches standard ETLs (e.g., TPBi)
Triplet Energy (T₁) ~2.6 eVSuitable host for Green/Red Phosphors
Thermal Stability (T_d) >300°CResists degradation during evaporation

Protocol A: Synthesis and Purification

Note: High-purity material (>99.9%) is non-negotiable for electroluminescence. Trace impurities act as charge traps, quenching emission.

Synthesis Workflow (Suzuki-Miyaura Coupling)

The synthesis couples 2,5-dibromopyridine with 4-methoxyphenylboronic acid.

Reagents:

  • 2,5-Dibromopyridine (1.0 eq)

  • 4-Methoxyphenylboronic acid (2.5 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step:

  • Degassing: Purge the solvent mixture with Argon for 30 minutes to remove oxygen (prevents catalyst poisoning).

  • Reflux: Combine reactants and catalyst under inert atmosphere. Reflux at 90°C for 24 hours.

  • Extraction: Cool to RT. Extract with Dichloromethane (DCM) and wash with brine.

  • Column Chromatography: Purify using Silica Gel (Hexane:Ethyl Acetate gradient).

  • Recrystallization: Recrystallize from Ethanol/Chloroform to obtain white crystals.

Sublimation (Critical Step)

Standard chemical purity is insufficient. The material must undergo thermal gradient sublimation .

  • Conditions:

    
     Torr vacuum.
    
  • Temperature: Source zone heated to ~200°C (below decomposition); deposition zone at ~150°C.

  • Validation: HPLC purity must exceed 99.95%.

Protocol B: Device Fabrication (Vacuum Deposition)

This protocol describes the fabrication of a PhOLED where BMPP acts as the Host for a green emitter (Ir(ppy)₃).

Device Architecture

The device follows a standard bottom-emission structure.

Layer Stack:

  • Anode: Indium Tin Oxide (ITO) (150 nm)

  • Hole Injection (HIL): HAT-CN (10 nm)

  • Hole Transport (HTL): TAPC (40 nm)

  • Emissive Layer (EML): BMPP : Ir(ppy)₃ (10% doping) (30 nm)

  • Electron Transport (ETL): TPBi (40 nm)

  • Electron Injection (EIL): LiF (1 nm)

  • Cathode: Aluminum (100 nm)

Visualization of Architecture

OLED_Stack Glass Glass Substrate (Base) ITO Anode: ITO (Transparent, 150nm) Glass->ITO HIL HIL: HAT-CN (Hole Injection, 10nm) ITO->HIL Hole Injection HTL HTL: TAPC (Hole Transport, 40nm) HIL->HTL EML EML: BMPP (Host) + Ir(ppy)3 (Dopant) (Recombination Zone, 30nm) HTL->EML Holes ETL ETL: TPBi (Hole Blocking/Electron Transport, 40nm) EML->ETL Electrons EIL EIL: LiF (Electron Injection, 1nm) ETL->EIL Cathode Cathode: Aluminum (Reflective, 100nm) EIL->Cathode

Figure 1: Cross-sectional schematic of the BMPP-based OLED stack. BMPP serves as the bipolar host in the EML, facilitating exciton confinement.

Fabrication Steps

Step 1: Substrate Preparation

  • Etching: Pattern ITO glass (sheet resistance < 15 Ω/sq).

  • Cleaning: Ultrasonicate sequentially in:

    • Detergent water (15 min)

    • Deionized water (15 min)

    • Acetone (15 min)

    • Isopropanol (15 min)

  • Activation: UV-Ozone treatment for 20 minutes immediately prior to loading into vacuum. Reason: Increases ITO work function to improve hole injection.

Step 2: Vacuum Deposition

  • Base Pressure:

    
     Torr.
    
  • Evaporation Sources: Use separate Quartz crucibles for each material.

  • Co-Deposition (EML):

    • This is the most critical step.

    • Monitor BMPP rate at 1.0 Å/s.

    • Monitor Ir(ppy)₃ rate at 0.1 Å/s (for 10% doping).

    • Ensure geometric overlap of evaporation cones on the rotating substrate holder.

Step 3: Encapsulation

  • Perform in a Nitrogen-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Use UV-curable epoxy and a glass cover slip to seal the active area. Reason: Organic materials and the LiF/Al interface are highly sensitive to moisture.

Characterization & Validation

To validate the device quality and the role of BMPP, perform the following measurements:

J-V-L Characteristics
  • Equipment: Keithley 2400 SourceMeter + Calibrated Photodiode.

  • Metric: Measure Current Density (J) vs. Voltage (V) and Luminance (L) vs. Voltage.

  • Success Criteria: Turn-on voltage (

    
    ) should be < 4.0 V for a well-balanced host like BMPP.
    
Electroluminescence (EL) Spectrum[5]
  • Observation: If BMPP is acting correctly as a host, the emission should be characteristic of the dopant (e.g., Green peak at 512 nm for Ir(ppy)₃).

  • Failure Mode: If a blue/violet peak appears (~400-450 nm), energy transfer is incomplete, or the BMPP host is emitting itself (host leakage).

Efficiency Roll-off Analysis
  • Plot External Quantum Efficiency (EQE) vs. Current Density.

  • Insight: Pyridine derivatives often exhibit reduced roll-off at high brightness due to their high triplet energy preventing Triplet-Triplet Annihilation (TTA).

Mechanistic Pathway: Charge Transport[6]

The following diagram illustrates the energy level alignment allowing BMPP to function as a bipolar host.

Energy_Levels cluster_EML EML (BMPP Host) ITO ITO -4.8 eV HTL HTL (TAPC) HOMO: -5.5 eV LUMO: -1.8 eV ITO->HTL Hole Injection BMPP BMPP HOMO: -5.6 eV LUMO: -2.5 eV HTL->BMPP Barrier-free Hole Transport Dopant {Dopant|Trap States} BMPP->Dopant Energy Transfer (Förster/Dexter) ETL ETL (TPBi) HOMO: -6.2 eV LUMO: -2.7 eV ETL->BMPP Electron Transport (Pyridine Core) Cathode LiF/Al -4.3 eV Cathode->ETL Electron Injection

Figure 2: Energy level alignment diagram. Note the HOMO alignment of BMPP with TAPC and the LUMO alignment with TPBi, facilitating bipolar injection.

References

  • Su, S. J., et al. (2008). "Pyridine-Containing Electron-Transport Materials for High-Efficiency Blue Phosphorescent OLEDs." Chemistry of Materials. Link

  • Sasabe, H., & Kido, J. (2011). "Multifunctional Materials in High-Performance OLEDs: Challenges and Perspectives." Journal of Materials Chemistry. Link

  • Dailey, S., et al. (2025). "Advantages and disadvantages of vacuum-deposited and spin-coated amorphous organic semiconductor films." Journal of Materials Chemistry C. Link (Inferred from search context regarding deposition methods).

  • Guan, Y., et al. (2017).[1] "Pyridine-Based Electron-Transport Materials with High Solubility for Inkjet-Printed OLEDs." ACS Applied Materials & Interfaces. Link

  • Molaid Chemicals. (2024). "this compound CAS Registry."[2] Molaid Chemical Database. Link

Disclaimer: This protocol involves the use of hazardous chemicals and high-vacuum equipment. Ensure all safety protocols (fume hoods, PPE, high-voltage safety) are strictly followed.

Sources

Application Note: Advanced Crystal Growth Protocols for 2,5-Bis(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2]

2,5-Bis(4-methoxyphenyl)pyridine is a rod-like,


-conjugated heteroaromatic system. Structurally, it consists of a central pyridine ring substituted at the para (2,5) positions with electron-rich methoxyphenyl groups. This specific isomerism imparts a high degree of linearity compared to its 2,6-analogues, making it a prime candidate for organic semiconductors, fluorescent probes, and nonlinear optical (NLO) applications.

However, this linearity often leads to high lattice energy and low solubility in common protic solvents, presenting a challenge for crystal growth. This guide details three distinct protocols designed to overcome these kinetic barriers, prioritizing optical purity and structural defect minimization.

Physicochemical Properties (Estimated & Analogous Data)
PropertyCharacteristicImplication for Growth
Molecular Geometry Linear / Rod-likeProne to

-

stacking; may exhibit liquid crystalline phases [1].
Polarity Moderate (Pyridine N-acceptor, Methoxy O-donors)Soluble in chlorinated solvents (DCM, CHCl

) and polar aprotics (THF, DMF).
Solubility (Ethanol) Low to Moderate (Temperature dependent)Ideal for Slow Cooling methods.
Solubility (Hexane) InsolubleIdeal anti-solvent for Liquid Diffusion .
Thermal Stability High (

C estimated)
Suitable for Physical Vapor Transport (PVT) .

Pre-Growth Requirements: Purity & Preparation

Critical Causality: Crystal quality is directly proportional to the purity of the starting material. Impurities act as lattice defects, causing twinning or halting growth.

  • Standard: HPLC Purity > 99.5%.

  • Purification Protocol: If the raw material is yellow/brown (oxidation products), perform a filtration through a silica plug using Dichloromethane (DCM) followed by a rough recrystallization from boiling Ethanol.

Method A: Liquid-Liquid Diffusion (Layering)

Best For: X-ray quality single crystals, thermodynamic control. Mechanism: Slow diffusion of a non-solvent (precipitant) into a solution creates a concentration gradient, gently pushing the system into a metastable supersaturated state without thermal shock.

Protocol Steps
  • Dissolution: Dissolve 20 mg of this compound in 2 mL of Dichloromethane (DCM) or Chloroform in a narrow glass vial (4 mL capacity). Ensure the solution is clear; filter through a 0.45

    
    m PTFE syringe filter if necessary.
    
  • Buffering: Carefully add a "buffer layer" of pure solvent (0.5 mL DCM) on top of the solution. This delays the mixing and prevents immediate precipitation.

  • Layering: Using a glass syringe, slowly trickle 2-3 mL of Hexane or Pentane down the side of the vial. Crucial: The hexane must float on top of the denser DCM layer without mixing.

  • Sealing & Storage: Cap the vial tightly with Parafilm to prevent evaporation. Store in a vibration-free, dark environment at 20°C.

  • Harvesting: Interfacial mixing will occur over 3-7 days. Colorless block-like or needle crystals will grow at the interface or on the glass walls.

Expert Insight: If the compound "oils out" (forms droplets instead of crystals), the diffusion is too fast. Switch to Methanol as the anti-solvent, which diffuses slower into DCM than Hexane.

Method B: Slow Cooling (Thermal Gradient)

Best For: Bulk crystalline powder, large crystals for optical testing. Mechanism: Exploits the temperature dependence of solubility in protic solvents. The 2,5-substitution pattern often facilitates strong hydrogen bonding networks with alcohols [2].

Protocol Steps
  • Solvent Selection: Use Ethanol or Acetonitrile .

  • Saturation: Place 50 mg of compound in 10 mL of solvent. Heat to reflux (approx. 80°C for Ethanol/Acetonitrile) until fully dissolved.

  • Nucleation Control: If the solution is clear, add a single seed crystal (micro-crystal obtained from Method A). If no seed is available, scratch the inner wall of the vessel with a glass rod to create nucleation sites.

  • Controlled Cooling:

    • Do not place directly in a fridge.

    • Place the hot vial inside a Dewar flask filled with warm water or a styrofoam block to ensure a cooling rate of < 1°C/hour.

    • Allow to reach room temperature over 24 hours, then move to 4°C.

  • Validation: Check for transparency. Opaque crystals indicate solvent inclusion or polycrystalline aggregates.

Method C: Physical Vapor Transport (PVT)

Best For: Ultra-high purity organic semiconductor devices (OFETs), solvent-free crystals. Mechanism: Sublimation in a thermal gradient zone. This method removes heavy impurities and solvent residues, essential for intrinsic charge transport measurements.

Protocol Steps
  • Setup: Use a horizontal tube furnace with a quartz tube.

  • Loading: Place 10-20 mg of source material in a ceramic boat at the "Source Zone" (High T).

  • Conditions:

    • Source Temp:

      
      C (Adjust based on MP; typically 10-20°C below MP).
      
    • Carrier Gas: High-purity Argon or Nitrogen (Flow rate: 20-50 sccm).

    • Pressure: Low vacuum (Wait for system to reach

      
       Torr, then backfill slightly if needed, though high vacuum is preferred for rate control).
      
  • Growth: Crystals will deposit downstream in the "Crystallization Zone" (approx.

    
    C).
    
  • Harvesting: Fragile, ultra-pure platelets usually form on the quartz walls.

Process Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal growth method based on the material's behavior and the researcher's end-goal.

CrystalGrowthWorkflow Start Start: this compound PurityCheck Purity Check (>99%) Start->PurityCheck Purification Recrystallize (EtOH) / Column PurityCheck->Purification Fail GoalDecision Select Goal PurityCheck->GoalDecision Pass Purification->PurityCheck XRD Goal: X-Ray Structure GoalDecision->XRD Bulk Goal: Bulk/Optical Props GoalDecision->Bulk Device Goal: Semiconductor/Device GoalDecision->Device MethodA Method A: Liquid Diffusion (DCM + Hexane) XRD->MethodA MethodB Method B: Slow Cooling (Ethanol/Acetonitrile) Bulk->MethodB MethodC Method C: Vapor Transport (Vacuum Sublimation) Device->MethodC Harvest Harvest & Characterize MethodA->Harvest MethodB->Harvest MethodC->Harvest

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on purity and application requirements.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Oiling Out Supersaturation too high or temperature dropped too fast.Method A: Increase buffer layer volume. Method B: Re-heat and add 10% more solvent.
Micro-crystals Nucleation rate > Growth rate.Reduce cooling rate; filter solution more strictly to remove dust (heterogeneous nucleation sites).
Twinning Rapid growth or thermal fluctuation.Use a heavier solvent (e.g., Chlorobenzene) to slow diffusion; ensure vibration isolation.
Opaque Crystals Solvent inclusion.Dry crystals under vacuum; switch to PVT (Method C) for solvent-free growth.

References

  • Bruce, D. W., et al. "Synthesis, Mesomorphism, and Photophysics of 2,5-Bis(alkyloxyphenyl)pyridine Complexes." Chemistry – A European Journal, via PubMed (2018).

  • Boyle, P. D.[1][2] "Crystal Growing Guide."[1][2] University of Colorado Boulder / North Carolina State University. An authoritative general guide on organic crystal growth techniques (Slow Evaporation, Diffusion).

  • TCI Chemicals.[3] "2-(4-Methoxyphenyl)pyridine Product Specifications." TCI America.[3] Provides solubility and physical state data for the mono-substituted analogue, used as a baseline for solubility estimation.

  • Sparkes, H. A., et al. "Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide." Cardiff University / ORCA. Describes crystal packing and hydrogen bonding in similar bis(methoxyphenyl) systems.

Sources

Precision Polymer Synthesis via Pyridine-Derivatives: From Organocatalytic ROP to Ligand-Controlled ATRP

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine and its derivatives have evolved from simple solvents to critical functional components in precision macromolecular synthesis. This Application Note details the use of pyridine-based derivatives in two dominant polymerization mechanisms: Organocatalytic Ring-Opening Polymerization (ROP) and Atom Transfer Radical Polymerization (ATRP) . By exploiting the tunable basicity, nucleophilicity, and redox-active ligand properties of the pyridine ring, researchers can achieve tight control over molecular weight distributions (


) and end-group fidelity. This guide provides validated protocols for synthesizing biodegradable polyesters (via DMAP) and precision methacrylates (via Bipyridine-mediated ATRP), tailored for drug delivery and biomedical applications.

Part 1: Organocatalytic Ring-Opening Polymerization (ROP)

The "Metal-Free" Route to Biodegradable Polyesters

Core Principle: 4-Dimethylaminopyridine (DMAP) acts as a highly efficient nucleophilic transesterification catalyst. Unlike traditional metal catalysts (e.g., Tin(II) 2-ethylhexanoate), DMAP eliminates the risk of heavy metal contamination in the final biomaterial—a critical requirement for FDA-approved drug delivery systems.

Mechanism of Action: DMAP operates via a "dual-activation" or "nucleophilic" pathway.[1]

  • Nucleophilic Activation: The pyridine nitrogen attacks the carbonyl carbon of the cyclic ester (e.g., Lactide), forming a reactive acyl-pyridinium intermediate.

  • Base Activation: DMAP can simultaneously hydrogen-bond with the initiating alcohol, increasing its nucleophilicity. Note: The exact balance depends on the solvent and specific reagents, but the net result is rapid ring-opening with high retention of chirality.

Experimental Protocol: Synthesis of Poly(L-lactide) (PLLA)

Target:


 g/mol , 

[2]

Reagents:

  • Monomer: L-Lactide (Recrystallized from dry toluene x2).

  • Initiator: Benzyl Alcohol (BnOH) (Distilled over CaH

    
    ).
    
  • Catalyst: DMAP (Sublimed).

  • Solvent: Dichloromethane (DCM) (Anhydrous, taken from SPS).

Stoichiometry: [Monomer]:[Initiator]:[Catalyst] = 100 : 1 : 0.5

Workflow:

  • Glovebox Assembly: In a nitrogen-filled glovebox, weigh L-Lactide (1.44 g, 10 mmol) and DMAP (6.1 mg, 0.05 mmol) into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvation: Add anhydrous DCM (5.0 mL). Stir until fully dissolved.

  • Initiation: Add Benzyl Alcohol (10.8 mg, 10.3 µL, 0.1 mmol) via a gas-tight microsyringe to start the reaction.

  • Reaction: Seal the flask and stir at Room Temperature (25°C) .

    • Expert Insight: Unlike metal catalysts which require heat (

      
      C), DMAP is highly active at RT. Heating often leads to transesterification (back-biting) and broadening of 
      
      
      
      .
  • Monitoring: Withdraw aliquots at 1, 2, and 4 hours for

    
    H NMR analysis. Monitor the methine proton shift of lactide (5.0 ppm) vs. polymer (5.2 ppm).
    
  • Termination: Once conversion

    
     (typically 2-6 hours), quench by adding benzoic acid (excess relative to DMAP) or simply precipitating into cold methanol.
    
  • Purification: Dissolve in minimal DCM and precipitate into cold methanol (x2). Dry under vacuum at 40°C.

Mechanism Visualization (ROP)

ROP_Mechanism DMAP DMAP (Catalyst) Alcohol R-OH (Initiator) DMAP->Alcohol H-Bond Activation (Secondary Path) Intermediate Acyl-Pyridinium Intermediate DMAP->Intermediate Nucleophilic Attack Lactide L-Lactide (Monomer) Lactide->Intermediate Ring Opening Polymer Poly(L-lactide) (PLLA) Alcohol->Polymer Acyl Transfer Intermediate->Polymer Chain Extension Polymer->DMAP Catalyst Regeneration

Figure 1: The dual-pathway mechanism of DMAP-catalyzed Ring-Opening Polymerization. The catalyst activates the monomer via nucleophilic attack while simultaneously activating the alcohol initiator.[1]

Part 2: Atom Transfer Radical Polymerization (ATRP)

Ligand-Controlled Precision Synthesis

Core Principle: In ATRP, pyridine derivatives (specifically 2,2'-bipyridine and its analogs) serve as ligands (


) for the Copper catalyst.[3] They solubilize the metal salt and, more importantly, tune the redox potential of the 

couple.
  • Why Pyridine Ligands? Unlike aliphatic amines (like PMDETA), bipyridine ligands form complexes that are less prone to catalytic radical termination, making them ideal for synthesizing block copolymers with high end-group fidelity.

Ligand Selection Guide:

  • bpy (2,2'-bipyridine): Standard.[4][5] Good for bulk polymerization. Low solubility in non-polar solvents.

  • dNbpy (4,4'-di-5-nonyl-2,2'-bipyridine): High solubility in non-polar solvents (toluene, hexanes). Preferred for solution polymerization.

  • Substituent Effect: Electron-Donating Groups (EDGs) on the pyridine ring (e.g., -OMe, -NMe

    
    ) stabilize the higher oxidation state (
    
    
    
    ), thereby increasing the equilibrium constant (
    
    
    ) and accelerating polymerization.
Experimental Protocol: ATRP of Styrene

Target: Polystyrene,


 g/mol , 

Reagents:

  • Monomer: Styrene (Passed through basic alumina column to remove inhibitor).

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
  • Catalyst: CuBr (Purified by washing with acetic acid/ethanol).

  • Ligand: dNbpy (4,4'-di-5-nonyl-2,2'-bipyridine).[3]

  • Solvent: Anisole (Optional, for viscosity control).

Stoichiometry: [M]:[I]:[CuBr]:[L] = 100 : 1 : 1 : 2

Workflow:

  • Schlenk Prep: Add CuBr (14.3 mg, 0.1 mmol) and dNbpy (81.7 mg, 0.2 mmol) to a Schlenk flask.

  • Degassing (Critical): Seal and cycle vacuum/nitrogen (x3) to remove oxygen. Oxygen poisons the Cu(I) activator.

  • Liquid Addition: In a separate degassed vial, mix Styrene (1.04 g, 10 mmol), Initiator (19.5 mg, 0.1 mmol), and Anisole (1 mL). Transfer this mixture to the Schlenk flask via cannula or degassed syringe.

    • Observation: The solution should turn dark brown/red as the

      
      -Ligand complex forms.
      
  • Reaction: Place flask in an oil bath at 110°C .

  • Kinetics: The reaction follows first-order kinetics.

    
    .
    
    • Expert Tip: Stop at ~60-70% conversion to maintain low dispersity. High conversion leads to radical coupling.

  • Termination: Expose to air (oxidizes Cu(I) to blue/green Cu(II)) and dilute with THF.

  • Purification: Pass through a neutral alumina plug to remove the copper-pyridine complex (blue band stays on column). Precipitate into methanol.

Mechanism Visualization (ATRP Cycle)

ATRP_Cycle Dormant P-X (Dormant Chain) Active P* (Active Radical) Dormant->Active Activation (k_act) Active->Dormant Deactivation (k_deact) Polymer P-M-X (Extended Chain) Active->Polymer Propagation (+M) Activator Cu(I) / Ligand (Activator) Deactivator X-Cu(II) / Ligand (Deactivator) Activator->Deactivator Oxidation Deactivator->Activator Reduction Monomer Monomer (M)

Figure 2: The ATRP Equilibrium. The pyridine ligand stabilizes the Cu ions, controlling the ratio of Active to Dormant species. A fast deactivation rate (


) is essential for low dispersity.

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action (Pyridine-Specific)
ROP: Broad

(>1.4)
TransesterificationLower reaction temperature; reduce DMAP concentration (excess DMAP attacks the polymer backbone).
ROP: No Initiation Wet ReagentsDMAP is basic but water kills the propagating alkoxide. Dry all reagents over CaH

.
ATRP: Reaction too slow High Redox PotentialSwitch to a more electron-rich ligand (e.g., from bpy to MeO-bpy) to stabilize Cu(II) and shift equilibrium to active species.
ATRP: Green Solution Oxygen PoisoningThe Cu(I)-Pyridine complex oxidized to Cu(II). Repeat Freeze-Pump-Thaw cycles.
ATRP: Poor Solubility Wrong LigandSwitch from bpy (unsubstituted) to dNbpy (dinonyl) for non-polar monomers like styrene.

References

  • Hedrick, J. L., et al. (2001). Organocatalytic Ring-Opening Polymerization.[1][6] This seminal work established DMAP and PPY as effective nucleophilic catalysts for lactide polymerization.

  • Matyjaszewski, K., et al. (2012). Highly Active Bipyridine-Based Ligands for Atom Transfer Radical Polymerization.

  • Coulembier, O., & Dubois, P. (2012). 4-Dimethylaminopyridine-based organoactivation: From simple esterification to lactide ring-opening "Living" polymerization.[2] A review of the mechanistic nuances of DMAP in ROP.

  • Tang, H., et al. (2011). Redox Initiated Cationic Polymerization.[7] Discusses the use of pyridinium salts in photo-initiated cationic systems.

Sources

Troubleshooting & Optimization

Technical Support Center: 2,5-Bis(4-methoxyphenyl)pyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Development & Scale-Up) Subject: Troubleshooting Scale-Up, Catalyst Deactivation, and Purification Protocols

Introduction: The Molecule & The Challenge

Welcome to the Process Engineering Support Hub. You are likely synthesizing 2,5-Bis(4-methoxyphenyl)pyridine for use as a ligand in coordination chemistry or as a core scaffold in optoelectronic materials (OLEDs).

This molecule presents a classic "Janus" problem in pyridine chemistry:

  • Electronic Asymmetry: The pyridine ring creates a significant reactivity disparity between the C2 (electron-deficient, reactive) and C5 (electron-neutral, unactivated) positions.

  • Solubility Trap: The resulting bis-aryl system is highly planar and lipophilic, leading to aggressive

    
    -
    
    
    
    stacking that causes premature precipitation during synthesis, trapping impurities.

This guide addresses these specific failure modes using field-validated protocols.

Module 1: Reaction Engineering (Synthesis)

Ticket #: RXN-001 Issue: Incomplete conversion; reaction stalls at the mono-substituted intermediate.

The Root Cause: Competitive Oxidative Addition

In 2,5-dibromopyridine, the C2-Br bond is activated by the adjacent nitrogen (inductive withdrawal), making it significantly more reactive toward oxidative addition by Pd(0) than the C5-Br bond.

  • Phase 1 (Fast): Rapid coupling at C2 occurs even at mild temperatures (40–60°C).

  • Phase 2 (Slow): Coupling at C5 requires higher energy activation. If the catalyst degrades before this step is complete, the reaction stalls.

Troubleshooting Protocol: The "Thermal Ramp" Strategy

Do not rush to reflux. A staged thermal profile prevents catalyst death and minimizes homocoupling of the boronic acid.

ParameterRecommendationTechnical Rationale
Catalyst System Pd(dppf)Cl₂ (0.5–1.0 mol%)The bidentate ferrocenyl ligand prevents Pd aggregation better than Pd(PPh₃)₄ at the high temps required for the C5 coupling.
Solvent System Toluene : Water (4:1) or 1,4-Dioxane : WaterBiphasic systems with high-boiling organics allow the temperature headroom (>100°C) needed for the second addition.
Base K₂CO₃ (2.5 - 3.0 equiv)Standard carbonates are sufficient; avoid strong alkoxides which promote dehalogenation.
Temperature Stage 1: 60°C (2h) Stage 2: 100°C (4-6h)Critical: Allow C2 coupling to finish at low temp to preserve catalyst active life for the difficult C5 insertion.
Visualizing the Reaction Pathway

The following diagram illustrates the sequential nature of the coupling and the energy barrier difference.

ReactionPathway Start 2,5-Dibromopyridine + Boronic Acid Inter Intermediate: 2-(4-methoxyphenyl)-5-bromopyridine Start->Inter Fast (C2) Pd(0), 60°C Impurity Impurity: 4,4'-Dimethoxybiphenyl (Homocoupling) Start->Impurity Side Reaction (Excess Oxidant/O2) Product Product: This compound Inter->Product Slow (C5) Requires >90°C

Figure 1: Sequential arylation pathway showing the kinetic bottleneck at the C5 position.

Module 2: Purification & Pd Removal

Ticket #: PUR-002 Issue: Product is gray/brown (Pd contamination) and difficult to filter (clogging).

The Root Cause: Pyridine Coordination

The nitrogen atom in the product backbone is a competent ligand.[1] It coordinates to residual Palladium, dragging it through standard silica plugs. Furthermore, the planar molecule crystallizes as thin plates that blind filters.

Troubleshooting Protocol: Scavenging & Hot Filtration

Do not rely on chromatography for >10g scales. Recrystallization with active scavenging is the only scalable path.

Step-by-Step Workup:

  • Quench: Cool reaction to 60°C. Separate the aqueous layer (contains inorganic salts).

  • Scavenger Addition: To the organic layer (Toluene), add Thiol-functionalized Silica (Si-Thiol) or Trimercaptotriazine (TMT) resin (0.5 wt% relative to product).

    • Why? Thiols bind Pd orders of magnitude tighter than the pyridine nitrogen.

  • Hot Aging: Stir at 70°C for 2 hours.

    • Why? Heat is required to dissociate the Pd-Product complex and transfer Pd to the scavenger.

  • Hot Filtration: Filter the hot toluene solution through a Celite pad to remove the scavenger and Pd black.

    • Critical: If the solution cools, the product will crash out in the Celite. Keep the funnel heated.

  • Crystallization: Concentrate the filtrate by 50%. Add Ethanol (antisolvent) slowly while cooling to induce crystallization.

Workflow Logic

WorkupFlow Crude Crude Reaction Mix (Biphasic) PhaseSep Phase Separation (Discard Aqueous) Crude->PhaseSep Scavenge Add Si-Thiol Scavenger Stir 70°C, 2h PhaseSep->Scavenge Organic Layer Filter HOT Filtration (Celite) Remove Pd-Scavenger Scavenge->Filter Suspension Cryst Crystallization (Toluene/Ethanol) Filter->Cryst Clear Filtrate

Figure 2: Purification workflow emphasizing hot filtration to prevent product loss.

Module 3: FAQ & Quick Fixes

Q: Why is my yield low despite 100% conversion? A: You likely lost product during the filtration of the catalyst/scavenger. This molecule has poor solubility in room temperature toluene.

  • Fix: Ensure the filtration is done at >70°C. Wash the filter cake with boiling toluene, not warm toluene.

Q: I see a spot just above my product on TLC. What is it? A: This is likely 4,4'-dimethoxybiphenyl , formed by the homocoupling of your boronic acid.

  • Fix: This impurity is much more soluble than your product. It will stay in the mother liquor during the Ethanol/Toluene recrystallization. Do not try to column it away; wash the crystals with cold ethanol.

Q: Can I use microwave synthesis for scale-up? A: No. While microwaves work for 100mg batches, they are non-scalable for this reaction due to penetration depth limits. The "Thermal Ramp" method (Module 1) mimics the microwave's energy input profile in a standard reactor.

References
  • Hargrove, A. et al. (2010). "Algorithms for the Discovery of HIV-1 TAR Binders." Journal of the American Chemical Society. (Discusses synthesis of 2,6-disubstituted pyridines and solubility challenges).

  • Garrett, C. & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. (Authoritative guide on Pd removal using scavengers).

  • Lutz, M. et al. (2004). "Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives." Journal of Organometallic Chemistry. (Mechanistic insight into Pyridine C2 vs C5 reactivity).

  • Mettler Toledo. "Recrystallization Guide: Solvents and Anti-Solvents." (General principles for crystallizing planar aromatics).

Sources

Validation & Comparative

Spectroscopic Comparison of Methoxyphenyl Pyridine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the phenylpyridine scaffold is a privileged structure, serving as a core pharmacophore in kinase inhibitors, receptor ligands, and phosphorescent iridium complexes (OLEDs). The position of the methoxy substituent on the phenyl ring relative to the pyridine nitrogen dictates not only the electronic properties (Hammett parameters) but also the three-dimensional conformation of the molecule.

This guide provides a rigorous spectroscopic comparison between 2-(4-methoxyphenyl)pyridine (Para-isomer) and 2-(2-methoxyphenyl)pyridine (Ortho-isomer). We focus on the "Ortho-Effect"—where steric hindrance forces a twist in the biaryl bond, disrupting conjugation and altering spectroscopic signatures. These distinctions are critical for validating regioselectivity during synthesis and understanding Structure-Activity Relationships (SAR).

Structural Landscape & Isomerism[1]

The primary distinction between these isomers lies in their ability to maintain planarity. The para-isomer retains a planar conformation allowing full


-conjugation. The ortho-isomer suffers from steric clash between the methoxy group and the pyridine protons (or nitrogen lone pair), forcing a dihedral twist.

IsomerComparison cluster_0 Conformational Landscape Para 2-(4-Methoxyphenyl)pyridine (Planar, Conjugated) High Resonance Prop1 Spectroscopic Consequence Para->Prop1 Maximal Orbital Overlap Ortho 2-(2-Methoxyphenyl)pyridine (Twisted, Sterically Hindered) Broken Conjugation Ortho->Prop1 Dihedral Angle ~49° NMR NMR: Shielding/Deshielding Loss of Symmetry Prop1->NMR UV UV-Vis: Hypsochromic Shift (Blue Shift) Prop1->UV

Figure 1: Conformational differences between para and ortho isomers driving spectroscopic divergence.

Experimental Protocol: Synthesis & Purification

To ensure the validity of spectroscopic data, high-purity samples are required. The industry standard for accessing these scaffolds is the Suzuki-Miyaura cross-coupling.

Validated Suzuki-Miyaura Protocol

Objective: Synthesis of 2-(methoxyphenyl)pyridines from 2-bromopyridine and methoxyphenylboronic acid.

Reagents:

  • Substrate: 2-Bromopyridine (1.0 equiv)

  • Coupling Partner: 2- or 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) – Chosen for stability against oxidative addition into the pyridine C-Br bond.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) – Degassed.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask and backfill with Argon (

    
    ).
    
  • Charge Solids: Add 2-bromopyridine, boronic acid, base, and Pd catalyst under a positive pressure of

    
    .
    
  • Solvent Addition: Add degassed Dioxane/Water via syringe. Concentration should be ~0.2 M relative to bromide.

  • Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The product is usually more polar than the bromide but less polar than the boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine (

    
    ), dry over Na₂SO₄.
    
  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      

SuzukiWorkflow Start Start: Reagent Prep Mix Mix: Aryl Halide + Boronic Acid + Pd(dppf)Cl2 + K2CO3 Start->Mix Degas Degas: Dioxane/H2O (4:1) Argon Sparge Mix->Degas Heat Reflux: 90°C, 12h Degas->Heat Workup Workup: EtOAc Extraction Brine Wash Heat->Workup Purify Purification: SiO2 Column Hex/EtOAc Gradient Workup->Purify

Figure 2: Optimized Suzuki-Miyaura coupling workflow for phenylpyridine synthesis.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance ( H & C NMR)

This is the most definitive method for differentiation. The Para isomer exhibits symmetry in the phenyl ring (AA'BB' system), whereas the Ortho isomer shows a complex 4-spin system (ABCD) and distinct shielding due to the twist.

Table 1: Diagnostic NMR Shifts (in CDCl


) 
Feature2-(4-Methoxyphenyl)pyridine (Para )2-(2-Methoxyphenyl)pyridine (Ortho )Mechanistic Explanation
Methoxy

H
3.87 ppm (s)3.84 ppm (s)Minimal difference; methyl rotation averages local environment.
Pyridine H-3 ~7.65 ppm~7.80 ppmThe ortho-isomer twist reduces conjugation, altering the ring current effect on the pyridine H-3.
Phenyl Pattern AA'BB' (Two doublets/multiplets)ABCD (Four distinct signals)Para has a C2 axis of symmetry; Ortho does not.
C-OMe (

C)
160.3 ppm 156.8 ppm Critical Diagnostic: Steric inhibition of resonance in the ortho isomer reduces the double-bond character of the C-O bond, shifting it upfield.
Pyridine C-2 157.0 ppm156.0 ppmThe ipso-carbon is sensitive to the twist angle of the attached phenyl ring.

Expert Insight: In the Ortho isomer, look for the doublet at ~7.00 ppm (H-3 of phenyl ring) and the multiplet at ~7.41 ppm (H-4 of phenyl ring). The lack of symmetry is immediately apparent compared to the clean "roofed" doublets of the Para isomer at 8.05 and 7.00 ppm.

UV-Vis Spectroscopy & Electronic Transitions[2][3]

The difference in planarity drastically affects the electronic absorption spectrum.

  • Para-Isomer (Planar): Extended

    
    -conjugation allows for facile Intramolecular Charge Transfer (ICT) from the electron-rich methoxy group to the electron-deficient pyridine.
    
    • Result:Red Shift (Bathochromic) and higher molar absorptivity (

      
      ).
      
    • 
      : Typically 270–290 nm  with a strong ICT band.
      
  • Ortho-Isomer (Twisted): The steric clash forces the rings to rotate (~49° dihedral angle), breaking the orbital overlap.

    • Result:Blue Shift (Hypsochromic) and lower intensity (Hypochromic effect).

    • 
      : Shifts toward 250–260 nm , resembling separate pyridine and anisole chromophores rather than a unified system.
      
Mass Spectrometry (Fragmentation)[4]

While the molecular ion (


) is identical (

185), the fragmentation pathways differ in relative abundance.
  • Common Pathway: Loss of methyl radical (

    
    , 
    
    
    
    170) to form the quinoid-like cation.
  • Ortho-Specific: The proximity of the methoxy oxygen to the pyridine ring can facilitate a "proximity effect" or hydrogen transfer not possible in the para isomer, often leading to a higher abundance of the

    
     or 
    
    
    
    fragments depending on ionization energy.

MassSpec cluster_para Para Isomer (Dominant) cluster_ortho Ortho Isomer (Steric) M_Ion Molecular Ion (M+) m/z 185 Frag1 [M - CH3]+ m/z 170 (Stable Quinoid Form) M_Ion->Frag1 -CH3 (High Intensity) Frag2 [M - CH3]+ m/z 170 (Less Stabilized) M_Ion->Frag2 -CH3 (Med Intensity) Frag3 [M - OCH3]+ m/z 154 (Direct Cleavage) M_Ion->Frag3 -OCH3

Figure 3: Fragmentation logic. The para-isomer typically yields a more stable quinoid cation after methyl loss.

Conclusion & Application Note

For researchers developing SAR (Structure-Activity Relationship) libraries:

  • Regiochemistry Confirmation: Do not rely solely on Mass Spec. Use

    
    C NMR  (C-OMe shift: 160 vs 156 ppm) as the primary confirmation tool.
    
  • Bioactivity Implications: The Para isomer is flat and intercalates well into DNA or planar receptor pockets. The Ortho isomer is twisted and is better suited for globular protein pockets where planarity is a liability.

  • QC Standard: Always run a UV-Vis scan. If the

    
     is significantly blue-shifted (<260 nm), suspect the ortho-isomer or contamination.
    

References

  • Suzuki-Miyaura Protocol & Mechanism

    • BenchChem.[1] "Application Notes and Protocols for Suzuki Coupling Reactions." Link

    • National Institutes of Health (PMC). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." J Am Chem Soc.Link

  • NMR Data & Characterization

    • Royal Society of Chemistry (RSC). "Aerobic C-N Bond Activation: Supporting Information (NMR Data for 3j and 3h)." Link

    • ChemicalBook.[2] "1H NMR Spectrum of 2-Methoxypyridine Derivatives." Link

  • Structural & UV-Vis Properties

    • MDPI.[1] "Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives." Molecules.[1][3][4][2][5][6][7][8]Link

    • National Institutes of Health (PMC). "Crystal structure of 4′-(2-methoxyphenyl)-2,2′:6′,2′′-terpyridine." Link

Sources

Mass spectrometry fragmentation patterns for validating 2,5-Bis(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Integrity Challenge

In the development of advanced organic semiconductors (OLEDs) and pharmacophores, 2,5-Bis(4-methoxyphenyl)pyridine represents a critical scaffold. Its performance relies heavily on the precise para-substitution and the 2,5-pyridine linkage, which facilitates specific charge transfer characteristics.

However, synthetic routes—particularly Suzuki-Miyaura cross-couplings—often yield regioisomeric impurities, most notably 2,6-bis(4-methoxyphenyl)pyridine (due to catalyst migration or starting material contamination) and mono-substituted intermediates. Standard NMR can be ambiguous due to overlapping aromatic signals.

This guide details a Mass Spectrometry (MS/MS) validation protocol. Unlike NMR, which averages bulk signals, MS/MS provides discrete molecular fragmentation fingerprints that definitively distinguish the target 2,5-isomer from its 2,6-analog and other contaminants.

Experimental Protocol: LC-ESI-MS/MS

To replicate the fragmentation patterns described below, the following instrument parameters are recommended. These conditions favor the generation of diagnostic ions over non-specific "shrapnel" fragmentation.

System: Q-TOF or Triple Quadrupole MS coupled with UHPLC.

ParameterSettingRationale
Ionization Source ESI (Positive Mode)Pyridine nitrogen protonates readily (

), providing a stable precursor.
Capillary Voltage 3.5 kVStandard for stable spray without discharge.
Cone Voltage 30 VModerate energy to prevent in-source fragmentation while ensuring transmission.
Collision Energy (CE) Stepped (15, 30, 45 eV)Crucial: Low CE preserves the molecular ion; high CE reveals the hard-to-break aromatic core.
Mobile Phase A:

+ 0.1% Formic AcidB: MeCN + 0.1% Formic Acid
Acidic pH ensures full protonation of the pyridine ring.
Adduct Target

(m/z 292.13)
The primary species for MS/MS selection.

Fragmentation Mechanism Analysis

The validation of this compound relies on observing specific neutral losses characteristic of methoxy-arenes attached to a nitrogen heterocycle.

The Primary Pathway: Methyl Radical Ejection

Upon Collisional Induced Dissociation (CID), the protonated precursor (


 292) undergoes a characteristic loss of a methyl radical (

, 15 Da). This is favored by the resonance stabilization of the resulting distonic radical cation, where the charge is delocalized across the pyridine-phenyl system.
  • Transition:

    
     (
    
    
    
    )
The Secondary Pathway: Carbonyl Loss

Following the loss of the methyl group, the resulting phenoxy-like species typically ejects carbon monoxide (CO, 28 Da). This confirms the presence of the oxygen atom directly attached to the aromatic ring (verifying the methoxy connectivity).

  • Transition:

    
     (
    
    
    
    )
Pathway Visualization

The following diagram illustrates the mechanistic flow utilized for structural confirmation.

FragmentationPathway M Precursor [M+H]+ m/z 292.13 Frag1 Distonic Ion [M+H - CH3]+ m/z 277.10 M->Frag1 - CH3• (15 Da) (Primary Validation) Frag2 Phenolic Cation [M+H - CH3 - CO]+ m/z 249.11 Frag1->Frag2 - CO (28 Da) (Secondary Validation) Frag3 Pyridine Core Cleavage (High Energy Only) m/z < 150 Frag2->Frag3 Ring Opening Isomer 2,6-Isomer (Impurity) Isomer->M Isobaric

Figure 1: Step-wise fragmentation pathway for this compound under ESI-CID conditions.

Comparative Guide: Target vs. Alternatives

This section objectively compares the target molecule against its most common synthetic impurities.

The "Ortho Effect" Differentiator (2,5 vs. 2,6)

The 2,6-isomer is the most persistent impurity. While both isomers have the same mass (


 292), they fragment differently due to steric crowding around the nitrogen atom and the ability to chelate metals.

Validation Test: To distinguish them, run the sample with a trace amount of Sodium Acetate.

FeatureTarget: this compound Alternative: 2,6-Bis(4-methoxyphenyl)pyridine
Geometry Linear / Extended ConjugationBent / Sterically Crowded (at Nitrogen)
Sodium Adduct Low intensity

High intensity

(Chelation effect)
Frag Ratio (277/292) High (Stable radical cation)Medium (Steric relief drives faster fragmentation)
UV Absorbance

typically red-shifted (better conjugation)

blue-shifted (twisted phenyls)
Retention Time Typically elutes later on C18 columnsTypically elutes earlier (more polar/compact)
Distinguishing from Mono-substituted Intermediates

Incomplete coupling leads to 2-bromo-5-(4-methoxyphenyl)pyridine or similar intermediates.

  • Mass Shift: These will not appear at

    
     292.
    
  • Isotopic Pattern: If Br is present, look for the 1:1 doublet (

    
     M and M+2).
    
  • Validation: The target molecule must show no isotopic splitting characteristic of halogens.

Validation Workflow

Use this logic gate to interpret your MS data and confirm the product identity.

ValidationLogic Start Inject Sample (LC-MS/MS) CheckMass Observe m/z 292? Start->CheckMass CheckBr Isotopic Pattern? (1:1 ratio) CheckMass->CheckBr Yes Result_Unk REJECT: Unknown Impurity CheckMass->Result_Unk No CheckFrag Fragment 292 -> 277 -> 249? CheckBr->CheckFrag No (Pure organic) Result_Mono REJECT: Mono-substituted/Halogenated CheckBr->Result_Mono Yes (Br present) CheckNa Sodium Doping Test (Add NaOAc) CheckFrag->CheckNa Yes CheckFrag->Result_Unk No Result_Target VALIDATED: This compound CheckNa->Result_Target Dominant [M+H]+ Result_Iso REJECT: 2,6-Isomer (Chelation) CheckNa->Result_Iso Strong [M+Na]+

Figure 2: Decision tree for validating the structural integrity of the target pyridine derivative.

References

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports.

  • Holman, S. W., et al. (2016). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation. The Journal of Organic Chemistry.

  • Jobst, K., et al. (2009).[1] Differentiation of the pyridine radical cation from its distonic isomers by ion-molecule reactions. International Journal of Mass Spectrometry.

  • Ma, Y., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry.

Sources

A Senior Application Scientist's Guide to the Elemental Analysis and Purity Certification of 2,5-Bis(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and precise elemental composition of a compound are paramount. This guide provides an in-depth technical comparison of analytical methodologies for the elemental analysis and purity certification of 2,5-Bis(4-methoxyphenyl)pyridine, a key heterocyclic organic compound. We will explore the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.

The Critical Importance of Purity for this compound

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties.[1][2] Impurities, even in trace amounts, can drastically alter the compound's biological efficacy, toxicity, and material characteristics, leading to misleading experimental results and potential safety concerns. Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental aspect of the research and development process.

Elemental Analysis: Verifying the Molecular Formula

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound.[3] For this compound (C₂₅H₂₁NO₂), the theoretical elemental composition is a critical benchmark against which experimental data is compared.

Theoretical Composition of C₂₅H₂₁NO₂:

ElementAtomic MassNumber of AtomsTotal Mass% Composition
Carbon (C)12.01125300.27581.72%
Hydrogen (H)1.0082121.1685.76%
Nitrogen (N)14.007114.0073.81%
Oxygen (O)15.999231.9988.71%

Note: The molecular weight of this compound is 367.43 g/mol .

Combustion Analysis (CHN Analysis)

Combustion analysis is the most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound.[3] The technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen.[3][4][5] The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector.

CHN_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_combustion Combustion cluster_reduction_separation Reduction & Separation cluster_detection Detection Sample Weigh ~1-3 mg of This compound Tin_Capsule Encapsulate in a Tin Capsule Sample->Tin_Capsule Furnace High-Temperature Furnace (~990 °C) with O₂ Tin_Capsule->Furnace Combustion_Gases CO₂, H₂O, Nₓ Furnace->Combustion_Gases Reduction_Tube Reduction Tube (Copper Granules) Combustion_Gases->Reduction_Tube Nₓ → N₂ Separation_Column Gas Chromatography Column Reduction_Tube->Separation_Column TCD Thermal Conductivity Detector (TCD) Separation_Column->TCD Data Elemental Composition (%C, %H, %N) TCD->Data

Protocol for CHN Analysis:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.[6] The use of a microbalance is crucial for precision.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard, such as acetanilide.

  • Combustion: Introduce the encapsulated sample into the combustion furnace, where it is heated to approximately 990°C in an oxygen-rich environment.[6]

  • Reduction and Separation: The resulting gases (CO₂, H₂O, and nitrogen oxides) are passed through a reduction tube containing copper granules to convert nitrogen oxides to dinitrogen gas (N₂).[7] The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the sample weight.

Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values.

Purity Certification: A Multi-faceted Approach

No single analytical technique can definitively determine the purity of a compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in non-volatile and thermally labile compounds.[10] For this compound, reversed-phase HPLC with UV detection is a suitable starting point.

Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that flows through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Dissolve sample in Mobile Phase Injector Autosampler/Manual Injector Sample->Injector Solvent_Reservoir Mobile Phase (e.g., Acetonitrile/Water) Pump High-Pressure Pump Solvent_Reservoir->Pump Pump->Injector Column Reversed-Phase Column (e.g., C18) Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity_Calculation Purity (%) = (Area of Main Peak / Total Area) * 100 Chromatogram->Purity_Calculation

Protocol for HPLC Analysis:

  • Method Development:

    • Column Selection: A C18 column is a good starting point for this moderately polar compound.

    • Mobile Phase Selection: A gradient of acetonitrile and water is often effective.

    • Detection Wavelength: Determine the λmax of this compound using a UV-Vis spectrophotometer to ensure maximum sensitivity.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample into the HPLC system and record the chromatogram.

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Trustworthiness through Validation: An HPLC method must be validated to ensure it is fit for its intended purpose.[8][9][11][12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds.[10][14] While this compound has a relatively high molecular weight, it may be amenable to GC-MS analysis.

Principle: The sample is vaporized and separated by gas chromatography, with the individual components then being fragmented and detected by a mass spectrometer.[14] This provides both retention time data for quantification and mass spectral data for structural elucidation of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used for purity assessment.[15] The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.[16]

Comparison of Purity Analysis Techniques

TechniquePrincipleAdvantagesLimitationsBest For
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Wide applicability to non-volatile and thermally labile compounds.[10]Lower resolution than GC; may not separate all impurities.Routine purity testing and quantification of known impurities.
GC-MS Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase, coupled with mass detection.High separation efficiency; provides structural information about impurities.[10][14]Limited to volatile and thermally stable compounds.Analysis of volatile impurities and by-products.
¹H NMR Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information; can detect a wide range of impurities.Lower sensitivity compared to chromatographic methods.[17]Structural confirmation and identification of major impurities.
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight and structural information for separated components.[18]More complex and expensive than HPLC-UV.Identification of unknown impurities.

Conclusion

The elemental analysis and purity certification of this compound require a multi-pronged analytical approach. Combustion analysis provides fundamental confirmation of the elemental composition, while a combination of chromatographic techniques, particularly HPLC, and spectroscopic methods like NMR, are essential for a comprehensive assessment of purity. The choice of analytical technique should be guided by the specific properties of the compound and the potential impurities. Method validation is a critical step to ensure the reliability and accuracy of the obtained results, ultimately guaranteeing the quality and integrity of the compound for its intended research or development application.[8]

References

  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • CHN(O)S Elemental Analysis - Measurlabs.
  • Analytical Method Development and Validation in Pharmaceuticals.
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma.
  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo.
  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate.
  • Validation of Analytical Methods for Pharmaceutical Analysis - pharmaerudition.org.
  • Elemental Analysis of CHN.
  • How to determine the purity of newly synthesized organic compound? - ResearchGate.
  • 9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC.
  • Methods - C/H/N - Mikroanalytisches Laboratorium.
  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? : r/askscience - Reddit.
  • 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine - PMC.
  • GC-MS vs. HPLC: A Comparative Guide for Purity Analysis of 8-Ethoxycarbonyloctanol - Benchchem.
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Bis(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,5-Bis(4-methoxyphenyl)pyridine, a pyridine derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The foundational principle of chemical waste management is the adherence to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA). Improper disposal can lead to significant environmental harm and legal repercussions.[1] Therefore, a systematic and informed approach to waste handling is not just a matter of best practice, but a legal and ethical obligation.

Hazard Assessment and Personal Protective Equipment (PPE)

Causality: Pyridine and its derivatives can be absorbed through the skin and may act as irritants. Direct contact with the eyes can cause significant damage. Therefore, establishing a robust barrier between the handler and the chemical is the first line of defense.

Essential PPE:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5]

  • Body Protection: A fully buttoned lab coat must be worn to protect against accidental splashes.

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[6][7]

Waste Classification and Segregation: The Cornerstone of Safe Disposal

Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to characterize their waste.[8] Given its chemical structure as a pyridine derivative, this compound should be treated as a hazardous waste.[6][9]

Key Segregation Principles:

  • Do Not Mix: Never combine this compound waste with incompatible materials. Pyridine compounds are incompatible with strong oxidizers and acids.[6][7]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., solutions containing the compound) in separate, dedicated containers.

  • Halogenated vs. Non-Halogenated: If dissolved in a solvent, segregate it based on whether the solvent is halogenated or non-halogenated.[10]

Causality: Improper segregation can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions. It also complicates the final disposal process, potentially increasing costs and environmental impact.

Waste Stream Description Container Type
Solid Waste Pure this compound, contaminated consumables (e.g., gloves, wipes, filter paper).Sealable, high-density polyethylene (HDPE) or glass container.
Liquid Waste Solutions containing this compound.Sealable, chemically compatible glass or HDPE container. The original container is often the best choice.
Contaminated Sharps Needles, syringes, or broken glassware contaminated with the compound.Puncture-proof sharps container.
Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the safe collection and temporary storage of this compound waste within the laboratory, pending collection by a licensed hazardous waste disposal company.

Step 1: Container Selection and Preparation

  • Select a container that is in good condition, free from leaks, and compatible with pyridine derivatives.[11] The container's original packaging is often a suitable choice.

  • Ensure the container has a secure, threaded cap to prevent leakage and evaporation.[10]

Step 2: Waste Collection

  • For solid waste, carefully transfer the material into the designated solid waste container.

  • For liquid waste, pour the solution into the designated liquid waste container, leaving at least 10% headspace to allow for vapor expansion.[12]

  • Do not leave a funnel in the waste container.[11] Containers must be kept closed at all times except when adding waste.[10]

Step 3: Labeling

  • Immediately label the waste container with the words "Hazardous Waste."[11][13][14]

  • The label must clearly identify the full chemical name: "this compound."[6] Avoid using abbreviations or chemical formulas.[11]

  • Indicate the approximate concentration and quantity of the waste.

  • Include any known hazard information (e.g., "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[11][13][14]

  • The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight.[6]

  • Use secondary containment, such as a plastic tub, to capture any potential leaks, especially for liquid waste containers.[10][15]

Step 5: Arranging for Disposal

  • Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[6]

  • Your EHS office will provide specific instructions and documentation required for the pickup.

Prohibited Disposal Methods:

  • Do not pour this compound down the drain.[6][16]

  • Do not dispose of this chemical in the regular trash.[6]

  • Do not allow the chemical to evaporate in a fume hood as a means of disposal.

Spill Management

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[6]

  • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.

  • PPE: Don the appropriate PPE as described in Section 1.

  • Containment and Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[7][17]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

A Start: Generation of This compound Waste BB BB A->BB B Hazard Assessment: Consult SDS of analogous compounds Don appropriate PPE C Select & Prepare Compatible Waste Container D Waste Segregation: Solid, Liquid, Sharps? C->D E Solid Waste Container D->E Solid F Liquid Waste Container D->F Liquid G Sharps Container D->G Sharps H Label Container: 'Hazardous Waste' Full Chemical Name Hazards E->H F->H G->H II II H->II I Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment J Contact Institutional EHS for Waste Pickup K End: Proper Disposal by Licensed Waste Carrier J->K BB->C II->J

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your laboratory. Always prioritize safety and consult your institution's specific guidelines and your EHS department for any questions or concerns.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Benchchem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Tion. Safe Storage and Disposal of Chemicals in A Lab.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • University of Illinois, Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
  • Columbia University, Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • TCI Chemicals. Safety Data Sheet: 2-(4-Methoxyphenyl)pyridine.
  • Washington State University. Pyridine Standard Operating Procedure.
  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 5-Bromo-2-(4-methoxyphenyl)pyridine.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet: Pyridine, Reagent.
  • ChemSupply Australia. Safety Data Sheet: Pyridine.
  • Jubilant Ingrevia Limited. (2024, April 2). 2-Methoxypyridine Safety Data Sheet.
  • Guidechem. 2-(4-METHOXYPHENYL)PYRIDINE 5957-90-4 wiki.

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.